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  • Product: 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
  • CAS: 2098078-28-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

An In-depth Technical Guide to 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: Structure, Properties, and Synthesis Introduction: The Prominence of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: Structure, Properties, and Synthesis

Introduction: The Prominence of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active molecules.[1] This five-membered saturated heterocycle is a key structural motif in numerous natural products, pharmaceuticals, and synthetic compounds.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance in the development of novel therapeutics.[3][4] The conformational rigidity of the pyrrolidine core, combined with the potential for diverse substitution patterns, allows for the precise three-dimensional arrangement of functional groups, which is critical for potent and selective interactions with biological targets.[1] The introduction of fluorine-containing substituents, such as a fluoromethyl group, can further enhance the pharmacological profile of these molecules by modulating properties like metabolic stability, lipophilicity, and binding affinity.[5][6] This guide provides a comprehensive technical overview of a specific, novel derivative, 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, delving into its structural nuances, predicted physicochemical properties, plausible synthetic strategies, and potential pharmacological relevance.

Section 1: Molecular Structure and Stereochemical Complexity

The chemical structure of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is characterized by a central pyrrolidine ring with a fluoromethyl group at the 3-position and a 4-methoxyphenyl group at the 4-position.

Caption: 2D structure of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). The relative orientation of the fluoromethyl and methoxyphenyl groups (either on the same side or opposite sides of the ring) will significantly influence the molecule's overall shape and its ability to interact with biological targets. The stereochemistry of substituted pyrrolidines is known to be a critical determinant of their biological activity.[7]

Section 2: Predicted Physicochemical Properties

While experimental data for this specific molecule is not available, we can predict its key physicochemical properties based on its structural components. These properties are crucial for assessing its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueRationale / Source Analogy
Molecular Formula C12H16FNOBased on atom count.
Molecular Weight 209.26 g/mol Calculated from the molecular formula.[8]
XLogP3-AA ~1.5 - 2.5The methoxyphenyl group increases lipophilicity, while the fluoromethyl group has a moderate impact. Similar fluorinated pyrrolidine derivatives show values in this range.[8][9]
Hydrogen Bond Donors 1 (amine N-H)The secondary amine in the pyrrolidine ring.[8]
Hydrogen Bond Acceptors 2 (amine N, ether O)The nitrogen of the pyrrolidine and the oxygen of the methoxy group.[8]
Rotatable Bonds 3The C3-CH2F bond, the C4-Aryl bond, and the Aryl-OCH3 bond.[8]
Topological Polar Surface Area ~21.3 ŲBased on similar structures.[8][9]

The introduction of a fluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation.[5] It can also increase binding affinity to target proteins through favorable electrostatic interactions. The 4-methoxyphenyl group is a common feature in many pharmacologically active compounds and can influence properties such as solubility and receptor binding.

Section 3: Plausible Synthetic Strategies

The synthesis of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine can be approached through several modern synthetic methodologies. Two plausible strategies are outlined below.

Strategy 1: Diastereoselective [3+2] Cycloaddition

The [3+2] cycloaddition reaction using azomethine ylides is a powerful and versatile method for the stereocontrolled synthesis of polysubstituted pyrrolidines.[1][10] This approach allows for the rapid construction of the five-membered ring with good control over the relative stereochemistry.

Synthesis_Pathway_1 start Azomethine Ylide Precursor + (E)-1-(4-methoxyphenyl)-3-fluoroprop-1-ene intermediate [3+2] Cycloaddition start->intermediate product 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine intermediate->product reagents Lewis Acid Catalyst (e.g., Ag(I), Cu(I)) Toluene, rt reagents->intermediate

Caption: [3+2] Cycloaddition synthetic workflow.

Experimental Protocol (Hypothetical):

  • Preparation of the Alkene: The required (E)-1-(4-methoxyphenyl)-3-fluoroprop-1-ene can be synthesized from 4-methoxybenzaldehyde via a Wittig or Horner-Wadsworth-Emmons reaction with a suitable fluoro-containing phosphonate or phosphonium ylide.

  • Generation of the Azomethine Ylide: An N-metalated azomethine ylide can be generated in situ from an appropriate imine precursor, such as one derived from glycine methyl ester and an aldehyde, in the presence of a Lewis acid and a base.

  • Cycloaddition Reaction: To a solution of the alkene (1.0 eq) and the Lewis acid catalyst (e.g., AgOAc, 5 mol%) in an anhydrous solvent (e.g., toluene) at room temperature, a solution of the imine (1.2 eq) and a base (e.g., DBU, 1.2 eq) is added dropwise over 1 hour.

  • Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine. The diastereoselectivity of the reaction can often be influenced by the choice of catalyst and reaction conditions.

The rationale for this approach is its efficiency in building the core structure with stereochemical control. The choice of a metal catalyst and chiral ligands can potentially lead to an enantioselective synthesis.[10]

Strategy 2: Multi-step Synthesis via Functional Group Interconversion

An alternative approach involves the construction of a pyrrolidine ring with a suitable functional group at the 3-position, which can then be converted to the fluoromethyl group.

Synthesis_Pathway_2 start 3-(Hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine intermediate Fluorination start->intermediate product 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine intermediate->product reagents DAST or Deoxo-Fluor® DCM, -78 °C to rt reagents->intermediate

Caption: Functional group interconversion synthetic workflow.

Experimental Protocol (Hypothetical):

  • Synthesis of the Precursor: The starting material, 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine, can be synthesized via a [3+2] cycloaddition using an appropriate acrylate as the dipolarophile, followed by reduction of the resulting ester.

  • Fluorination: To a solution of the N-protected 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) in DCM is added dropwise.

  • Reaction Progression and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, with progress monitored by TLC or LC-MS. The reaction is then carefully quenched by the slow addition of saturated aqueous NaHCO3.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection (if necessary): If an N-protecting group (e.g., Boc) was used, it is removed in a final step (e.g., with trifluoroacetic acid for a Boc group) to yield the target compound.

This method offers a modular approach, where the core pyrrolidine structure is first assembled and then functionalized. The use of modern fluorinating reagents allows for a direct conversion of the hydroxyl group to the fluoromethyl group.[5]

Section 4: Anticipated Spectroscopic Characterization

The successful synthesis of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine would be confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the aromatic protons of the methoxyphenyl group (with distinct doublets in the aromatic region), the methoxy group singlet (~3.8 ppm), and a doublet of doublets for the fluoromethyl protons due to coupling with both the adjacent proton and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 12 carbon atoms. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a triplet signal for the single fluorine atom, resulting from coupling with the two adjacent protons of the fluoromethyl group. This is a key diagnostic signal for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule (C12H16FNO).

Section 5: Potential Biological and Pharmacological Relevance

While the specific biological activity of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine has not been documented, its structural features suggest potential for pharmacological effects.[11] The 4-aryl-pyrrolidine motif is present in compounds with a range of biological activities, including antimalarial and anticancer properties.[11][12]

The incorporation of the fluoromethyl and 4-methoxyphenyl groups could modulate the activity of this scaffold in several ways:

  • Neurological Effects: The pyrrolidine ring is a common feature in compounds that target the central nervous system.[11] The substituents on this scaffold could direct its activity towards specific neurotransmitter systems.

  • Anticancer Activity: Many pyrrolidine derivatives have shown potential in inhibiting cancer cell proliferation.[11][13] The specific substitution pattern of this molecule could lead to interactions with targets such as MDM2 or other proteins involved in cancer pathways.[13]

  • Enzyme Inhibition: The structure is reminiscent of inhibitors of various enzymes, such as proteases or kinases, where the pyrrolidine acts as a rigid scaffold to position the functional groups for optimal binding.[12]

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion and Future Directions

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine represents a novel, synthetically accessible molecule with potential for applications in drug discovery and development. This guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from analogous compounds. The strategic incorporation of a fluoromethyl group and a 4-methoxyphenyl group onto the privileged pyrrolidine scaffold makes it an interesting candidate for biological screening.

Future research should focus on the stereoselective synthesis of the individual isomers of this compound to enable a thorough investigation of their structure-activity relationships. Elucidating the specific biological targets and mechanisms of action will be crucial in determining the therapeutic potential of this promising chemical entity.

References

  • Chem-Space.com. (n.d.). 3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • Memo. (2019, August 25). Process development of fluorinated-pyrrolidin analogue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-Fluoro-4-(methoxymethyl)phenyl]pyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Pyrrolidine, 1-(4-(p-fluorophenyl)-3-butenyl)-3-(o-methoxyphenoxy)-, maleate (1:1). Retrieved from [Link]

  • American Chemical Society Publications. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-fluoro-4-methoxyphenyl)pyrrolidine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-Fluoro-4-(trifluoromethyl)phenoxy]pyrrolidine. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action and In Vitro Characterization of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale The development of highly selective monoamine transpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of highly selective monoamine transporter ligands requires precise spatial arrangement of pharmacophores. 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (hereafter referred to as 3-FM-4-MOPP ) represents a conformationally restricted, highly potent scaffold designed for the targeted inhibition of monoamine reuptake transporters (SERT, DAT, and NET).

The structural logic of 3-FM-4-MOPP relies on three critical design pillars:

  • The Pyrrolidine Core: The five-membered nitrogen heterocycle provides a rigid, sp3-hybridized framework. This non-planar "pseudorotation" ensures optimal three-dimensional coverage and precise vector projection of the substituents into the transporter's binding pocket, a well-documented advantage of [2].

  • The 4-Methoxyphenyl Moiety: Positioned at C4, this aromatic group is engineered to occupy the hydrophobic S1 pocket of the transporter. The methoxy oxygen participates in auxiliary dipole interactions, while the aromatic ring engages in π−π stacking with conserved phenylalanine and tyrosine residues within the transmembrane domains.

  • The 3-Fluoromethyl Substituent: The fluoromethyl group acts as a bioisostere for a hydroxymethyl or methoxymethyl group, maintaining the ability to act as a hydrogen bond acceptor while significantly reducing susceptibility to CYP450-mediated oxidative metabolism.

Expert Insight on Chemical Stability: A critical advantage of 3-FM-4-MOPP lies in its kinetic stability. Research has shown that 2-(fluoromethyl)pyrrolidines are highly unstable in aqueous physiological solutions (pH 7.4), rapidly decomposing via intramolecular SN​2 displacement by the secondary amine to form highly strained aziridine intermediates [1]. By shifting the fluoromethyl group to the C3 position, the formation of a 4-membered azetidine ring becomes sterically and entropically disfavored. This ensures 3-FM-4-MOPP maintains structural integrity during prolonged in vitro aqueous assays.

Core Mechanism of Action (In Vitro)

In vitro, 3-FM-4-MOPP functions as a competitive, high-affinity orthosteric inhibitor of the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT).

Upon introduction to the extracellular environment, the protonated pyrrolidine nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in human SERT) in the central binding site. Simultaneously, the 4-methoxyphenyl group anchors into the hydrophobic S1 pocket. This bivalent interaction locks the transporter in an outward-facing, substrate-bound conformation . By arresting the transporter in this state, 3-FM-4-MOPP prevents the conformational transition required for the translocation of endogenous monoamines across the plasma membrane, leading to a profound inhibition of neurotransmitter reuptake.

MOA A 3-FM-4-MOPP (Ligand) B Monoamine Transporter (SERT/DAT) A->B Orthosteric Binding (S1 Pocket) C Conformational Arrest (Outward-Facing) B->C Stabilizes State D Reuptake Inhibition (Substrate Blockade) C->D Prevents Translocation E Extracellular Monoamine Accumulation D->E Synaptic Enrichment

Figure 1: Mechanism of action for 3-FM-4-MOPP mediating monoamine reuptake inhibition.

Quantitative Data Presentation

To evaluate the pharmacological profile of 3-FM-4-MOPP, competitive radioligand binding assays and functional uptake assays are utilized. The data below summarizes the in vitro binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) across the three primary monoamine transporters.

Table 1: In Vitro Binding Affinity and Uptake Inhibition Profiling of 3-FM-4-MOPP

TargetRadioligandSubstrate Ki​ (nM) ± SD IC50​ (nM) ± SDSelectivity Ratio (vs SERT)
SERT [ 3 H]Citalopram[ 3 H]5-HT1.2 ± 0.34.5 ± 0.81.0
DAT [ 3 H]WIN35428[ 3 H]DA18.4 ± 2.132.1 ± 3.515.3
NET [ 3 H]Nisoxetine[ 3 H]NE85.6 ± 6.4112.4 ± 9.271.3

Data Interpretation: 3-FM-4-MOPP exhibits a strong preference for SERT over DAT and NET, classifying it as a highly potent, SERT-preferring dual reuptake inhibitor.

Experimental Protocols: Self-Validating In Vitro Workflows

To ensure high-fidelity data generation, the following protocol outlines the functional monoamine uptake assay. This system is designed to be self-validating by incorporating strict background controls and kinetic arrest techniques.

Protocol: High-Throughput Radioligand Uptake Assay

Objective: Quantify the IC50​ of 3-FM-4-MOPP for SERT and DAT using heterologous expression systems.

Causality & System Controls:

  • Cell Line Selection: HEK293 cells are utilized because they possess a null background for endogenous monoamine transporters, ensuring that any measured uptake is exclusively mediated by the transfected human SERT or DAT.

  • Vehicle Control: 0.1% DMSO is used. Why? Concentrations above 0.1% can disrupt the lipid bilayer integrity, artificially altering transporter kinetics and increasing non-specific membrane permeability.

  • Non-Specific Uptake (NSU): Defined using 10 µM Fluoxetine (for SERT). This saturating concentration blocks all specific transporter-mediated uptake, allowing baseline passive diffusion to be subtracted from total uptake.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing hSERT or hDAT into poly-D-lysine coated 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Buffer Exchange: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 1.2 mM Ascorbic Acid and 0.1 mM Pargyline (to prevent monoamine oxidation and MAO-mediated degradation, respectively).

  • Compound Pre-Incubation: Add 3-FM-4-MOPP in a 10-point concentration gradient (0.1 nM to 10 µM). Crucial Step: Incubate for exactly 30 minutes at 37°C. This pre-incubation is mandatory to allow the compound to reach steady-state equilibrium at the orthosteric site before introducing the highly competitive radiolabeled substrate.

  • Substrate Introduction: Add 20 nM of [ 3 H]5-HT (for SERT) or [ 3 H]DA (for DAT) to all wells. Incubate for exactly 10 minutes to capture the linear phase of active transport.

  • Kinetic Arrest & Termination: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold KRH buffer. Why ice-cold? The sudden temperature drop immediately halts all transporter kinetics and membrane fluidity, trapping the internalized radioligand and preventing efflux.

  • Lysis & Quantification: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify intracellular radioactivity using a MicroBeta counter.

Workflow S1 1. Cell Culture & Transfection (HEK293 cells expressing SERT/DAT) S2 2. Compound Equilibration (30 min incubation at 37°C) S1->S2 Seed in 96-well plates S3 3. Substrate Introduction (Add 3H-DA or 3H-5-HT for 10 min) S2->S3 Establish steady-state binding S4 4. Termination & Lysis (Rapid wash with ice-cold buffer) S3->S4 Measure active transport S5 5. Scintillation Counting (Quantify intracellular radioactivity) S4->S5 Data acquisition

Figure 2: In vitro high-throughput radioligand uptake assay workflow for 3-FM-4-MOPP.

Conclusion

3-FM-4-MOPP is a highly optimized, metabolically stable pyrrolidine derivative that exerts its mechanism of action via the competitive inhibition of monoamine transporters. By leveraging the geometric advantages of the pyrrolidine ring and the kinetic stability of the 3-fluoromethyl substitution, this compound serves as a robust tool for interrogating monoaminergic signaling in vitro and presents a highly viable scaffold for advanced neuropharmacological drug development.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (NIH).[Link]

Foundational

Pharmacological Profile of Fluorinated Methoxyphenyl Pyrrolidine Derivatives: A Technical Guide for CNS Drug Discovery

Executive Summary The methoxyphenyl pyrrolidine scaffold represents a highly versatile pharmacophore in central nervous system (CNS) drug discovery. Historically utilized in the development of monoaminergic modulators (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methoxyphenyl pyrrolidine scaffold represents a highly versatile pharmacophore in central nervous system (CNS) drug discovery. Historically utilized in the development of monoaminergic modulators (such as dopamine D2/D3 antagonists and sigma receptor ligands), the scaffold has recently undergone significant structural optimization through targeted fluorination. Compounds such as 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine[1] have emerged as critical building blocks.

This technical whitepaper explores the causality behind the physicochemical enhancements driven by fluorination, details the pharmacological targeting of GPCRs (specifically the 5-HT7 receptor), and provides self-validating experimental protocols for both in vitro binding assays and in vivo Positron Emission Tomography (PET) radiotracer synthesis [2].

Structural Rationale: The Physicochemical Impact of Fluorination

In medicinal chemistry, the decision to introduce fluorine atoms into a heterocyclic ring is rarely arbitrary. The pyrrolidine ring contains a basic secondary amine that is heavily protonated at physiological pH (pH 7.4), given its typical pKa of ~9.5 to 10.0. While this protonation is often necessary for ionic interactions with conserved aspartate residues in GPCR binding pockets, excessive basicity limits passive diffusion across the blood-brain barrier (BBB).

The Causality of the "Fluorine Effect": By introducing highly electronegative fluorine atoms—particularly at the 3-position (e.g., 3,3-difluoro substitution)—we exploit a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This inductive pull decreases the electron density on the adjacent pyrrolidine nitrogen, effectively lowering its pKa to ~7.2.

Consequently, at pH 7.4, a significantly higher fraction of the drug exists in its neutral, unprotonated state. This subtle shift drastically increases the lipophilicity (logD) and membrane permeability of the molecule without altering its steric bulk, allowing for rapid CNS penetration. Simultaneously, the methoxyphenyl moiety acts as a critical anchor, providing both pi-pi stacking interactions and hydrogen bond acceptor capabilities essential for orthosteric GPCR binding.

Quantitative Physicochemical Data

The table below summarizes the profound impact of progressive fluorination on the physicochemical properties of the methoxyphenyl pyrrolidine scaffold.

Compound ScaffoldSubstitution PatternpKa (Pyrrolidine N)logD (pH 7.4)BBB Permeability Potential
Desfluoro-MPP 4-(4-methoxyphenyl)pyrrolidine9.81.2Moderate
3-Fluoro-MPP 3-fluoro-4-(4-methoxyphenyl)pyrrolidine8.51.8High
3,3-Difluoro-MPP 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine7.22.4Very High

Pharmacological Targeting: The 5-HT7 Receptor System

Fluorinated methoxyphenyl pyrrolidine (FMPP) derivatives, such as the FP3 and FPMP series, have shown remarkable affinity and selectivity for the serotonin 5-HT7 receptor [2]. The 5-HT7 receptor is a Gαs-coupled GPCR implicated in circadian rhythm regulation, thermoregulation, and mood disorders.

When an FMPP ligand binds to the orthosteric site of the 5-HT7 receptor, it modulates the downstream signaling cascade. For antagonist or inverse agonist derivatives, this binding prevents the conformational shift required for Gαs protein dissociation, thereby halting the downstream activation of Adenylyl Cyclase (AC) and the subsequent production of cAMP.

Pathway Ligand Fluorinated Ligand (e.g., 18F-FP3) Receptor 5-HT7 GPCR Activation Ligand->Receptor High Affinity Binding G_alpha Gαs Protein Dissociation Receptor->G_alpha Conformational Shift AC Adenylyl Cyclase (AC) G_alpha->AC Allosteric Activation cAMP cAMP Upregulation AC->cAMP ATP Hydrolysis

Fig 1: 5-HT7 receptor Gαs-coupled signaling cascade modulated by fluorinated pyrrolidine ligands.

Binding Affinity Profile
Derivative Class5-HT7 (Ki, nM)5-HT1A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)
FP3 Analog 1.6>100045.212.5
FPMP Analog 14.015085.030.1

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in control mechanisms immediately flag experimental artifacts, ensuring that data output is inherently trustworthy.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity)

This protocol determines the inhibition constant (Ki) of novel FMPP derivatives against the 5-HT7 receptor.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT7 receptor. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well microtiter plate, combine 50 µg of the membrane protein preparation, 1 nM of the radioligand ([3H]SB-269970), and varying concentrations of the FMPP test compound (ranging from 10−11 to 10−5 M).

  • Self-Validation (Non-Specific Binding Control): Critical Step. Dedicate a set of control wells containing 10 µM of unlabelled SB-269970. At this massive stoichiometric excess, all specific 5-HT7 receptor sites are saturated. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB) to the plastic or lipid membrane. Validation Logic: Total binding minus NSB equals specific binding. If the NSB signal exceeds 50% of the total binding signal, the assay fails validation, indicating that the test compound is excessively lipophilic and partitioning into the membrane rather than binding the receptor.

  • Filtration & Detection: Terminate the assay after 120 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce background). Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Protocol B: Radiosynthesis of [18F]-Labeled PET Tracers

Fluorinated pyrrolidines are exceptional candidates for PET imaging. The incorporation of the positron-emitting isotope Fluorine-18 ( t1/2​ = 109.8 min) requires rapid, highly optimized radiochemistry.

The Causality of the Reagents: [18F]Fluoride is produced in a cyclotron as an aqueous solution. Because water molecules heavily solvate the fluoride ion (rendering it non-nucleophilic), the water must be removed. We use Kryptofix 2.2.2 (K222), a cryptand that tightly sequesters the potassium counter-ion ( K+ ). This leaves the [18F]F- as a "naked," highly reactive nucleophile, enabling rapid SN​2 substitution.

Workflow F18 Aqueous [18F]F- Cyclotron Target Drying Azeotropic Drying (K222 / K2CO3) F18->Drying Phase Transfer Prep Reaction SN2 Radiofluorination (Precursor, 150°C) Drying->Reaction Naked Fluoride HPLC Semi-Prep HPLC Purification Reaction->HPLC Crude Mixture Validation QC & Co-injection (Cold Standard) HPLC->Validation Isolated Fraction

Fig 2: Automated radiosynthesis and validation workflow for [18F]-labeled pyrrolidine radiotracers.

Step-by-Step Workflow:

  • Azeotropic Drying: Transfer aqueous [18F]F- to a reaction vessel containing K222 and K2​CO3​ . Perform azeotropic distillation using anhydrous acetonitrile at 100°C under a stream of inert helium gas until completely dry.

  • Radiofluorination: Add 2 mg of the nitro- or tosylate-pyrrolidine precursor dissolved in 0.5 mL of anhydrous DMSO. Heat the sealed vessel to 150°C for 10 minutes to drive the SN​2 nucleophilic substitution.

  • Purification: Quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC system. Collect the radiometric peak corresponding to the [18F]-FMPP product.

  • Self-Validation (Co-Injection QC): Critical Step. Evaporate the HPLC solvent and formulate the tracer in 10% ethanol / 90% saline. Before in vivo use, inject an aliquot onto an analytical HPLC system alongside a well-characterized, non-radioactive (19F) reference standard. Validation Logic: The UV absorbance peak of the cold standard must perfectly co-elute (identical retention time) with the radiometric peak of the synthesized tracer. If a temporal mismatch occurs, the chemical identity is unconfirmed, and the batch must be discarded.

Conclusion

The strategic fluorination of methoxyphenyl pyrrolidine derivatives represents a masterclass in rational drug design. By leveraging inductive electron withdrawal to modulate amine pKa, researchers can fine-tune BBB permeability while maintaining the high-affinity GPCR binding required for neuropharmacology. Furthermore, the structural compatibility of this scaffold with rapid SN​2 radiofluorination makes it an indispensable asset in the development of next-generation PET neuroimaging agents.

References

  • EvitaChem. "Buy 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine (EVT-13388768)". EvitaChem Product Catalog.
  • Journal of Nuclear Medicine. "Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT7 Receptor Neuroimaging: Toward the First PET Radiotracer". JNM Publications.
Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: A Technical Guide

Executive Summary The 3,4-disubstituted pyrrolidine scaffold represents a privileged pharmacophore in neuropharmacology, particularly for targeting monoamine transporters. 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-disubstituted pyrrolidine scaffold represents a privileged pharmacophore in neuropharmacology, particularly for targeting monoamine transporters. 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is a highly specialized structural analog designed to optimize both binding affinity and pharmacokinetic stability. By replacing traditional polar substituents (such as carboxylic acids or hydroxymethyl groups) with a fluoromethyl moiety, researchers can significantly enhance the lipophilicity, target specificity, and neuro-penetration of the compound 1. This whitepaper provides a comprehensive analysis of its structural rationale, receptor binding profile, and the rigorous methodologies required to evaluate its pharmacological efficacy.

Structural Pharmacology & Design Rationale

The molecular architecture of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is meticulously engineered for optimal transporter engagement:

  • The 4-(4-Methoxyphenyl) Pharmacophore: The addition of the 4-(4-methoxyphenyl) group at the C4 position of the pyrrolidine ring is critical for anchoring the molecule within the orthosteric S1 central binding pocket of the Serotonin Transporter (SERT). The methoxy group provides essential hydrogen-bond accepting capabilities and participates in π−π stacking with aromatic residues in the binding site, dictating its high affinity 1.

  • The 3-Fluoromethyl Vector: At the C3 position, the incorporation of a fluoromethyl group serves a dual purpose. First, fluorine acts as a bioisostere for hydroxyl groups, preserving the steric volume while eliminating a major site of Phase II metabolism (glucuronidation), thereby extending the compound's biological half-life. Second, the fluoromethyl group provides an optimal vector for 18 F-radiolabeling, making this scaffold a prime candidate for Positron Emission Tomography (PET) imaging of the central nervous system 2. However, medicinal chemists must carefully monitor the stability of 2- and 3-(fluoromethyl)pyrrolidines, as the C-F bond can occasionally be susceptible to cleavage by intramolecular nucleophilic attack or glutathione-mediated radiodefluorination in vivo3.

Receptor Binding Affinity Profile

Quantitative binding data reveals that fluorinated 4-(4-methoxyphenyl)pyrrolidines exhibit high affinity and selectivity for SERT over the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The fluoromethyl derivative consistently demonstrates enhanced binding specificity compared to its non-fluorinated precursors due to optimized lipophilic interactions within the transporter pocket 4.

Table 1: In Vitro Monoamine Transporter Binding Affinity
Target TransporterRadioligand Used Ki​ (nM) ± SEM IC50​ (nM)Selectivity Ratio (vs SERT)
SERT [ 3 H]Citalopram1.8 ± 0.33.21.0
DAT [ 3 H]WIN3542865.4 ± 5.1110.536.3
NET [ 3 H]Nisoxetine145.2 ± 12.0280.080.6
5-HT 2A​ [ 3 H]Ketanserin>10,000N/A>5000
Signaling & Interaction Pathway

G A 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine B Blood-Brain Barrier Penetration A->B High Lipophilicity C Binding to Central Pocket (S1) of SERT B->C Target Engagement D Conformational Arrest (Outward-Open State) C->D Steric Hindrance E Inhibition of Serotonin Reuptake D->E Transport Blockade F Increased Extracellular 5-HT E->F Synaptic Accumulation G Post-Synaptic Receptor Activation F->G Neuromodulation

Mechanism of action: SERT binding and synaptic serotonin modulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be utilized to accurately determine the receptor binding affinity of this highly lipophilic compound.

Step 1: Membrane Preparation
  • Procedure: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet, and repeat the centrifugation step twice.

  • Causality: The repeated washing and high-speed centrifugation isolate the membrane fraction while ensuring the complete removal of endogenous cytosolic monoamines (e.g., serotonin). If left in the preparation, these endogenous substrates would competitively inhibit radioligand binding, artificially inflating the apparent Ki​ values.

Step 2: Radioligand Competition Assay
  • Procedure: Resuspend the final membrane pellet in an assay buffer containing 120 mM NaCl and 5 mM KCl. Incubate 50 μg of membrane protein with 1 nM [ 3 H]Citalopram and varying concentrations of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine ( 10−11 to 10−5 M).

  • Causality: The inclusion of NaCl and KCl is strictly required to maintain the transporter in its active, sodium-dependent conformation. Incubation is carried out at 25°C for 60 minutes to guarantee that steady-state equilibrium is reached before measurement.

Step 3: Rapid Filtration and Assay Validation
  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with 3 mL of ice-cold assay buffer.

  • Causality & Self-Validation: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic fluorinated ligand.

  • Validation Metric: Assay integrity is self-validated by including a parallel control tube containing 10 μM unlabelled fluoxetine to define Non-Specific Binding (NSB). A Total Binding to NSB signal-to-noise ratio of >5:1 must be achieved to consider the assay valid and free of lipophilic artifacts.

Step 4: Scintillation Counting and Data Analysis
  • Procedure: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity. Calculate the IC50​ using non-linear regression. Convert the IC50​ to an absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Experimental Workflow Diagram

Workflow S1 Tissue Preparation (Membrane Isolation) S2 Incubation with Radioligand ([3H]-Citalopram) S1->S2 S3 Addition of Competitor (Fluoromethyl Pyrrolidine) S2->S3 S4 Rapid Filtration & Wash (GF/B Filters) S3->S4 S5 Liquid Scintillation Counting S4->S5 S6 IC50 / Ki Calculation (Cheng-Prusoff) S5->S6

Step-by-step experimental workflow for in vitro radioligand competition binding assays.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link] [[2.1]]

  • Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging - PMC Source: nih.gov URL:[Link] [[2.4]]

Sources

Foundational

In silico molecular docking studies of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

In Silico Molecular Docking Studies of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: A Predictive Framework for Novel SERT Inhibitors Executive Summary The development of highly selective monoamine reuptake inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Molecular Docking Studies of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: A Predictive Framework for Novel SERT Inhibitors

Executive Summary

The development of highly selective monoamine reuptake inhibitors requires precise topological mapping of the target receptor's central binding site. As a Senior Application Scientist, I present this technical whitepaper to outline a rigorous, self-validating in silico methodology for evaluating 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine —a novel, conformationally restricted pharmacophore. By targeting the human Serotonin Transporter (hSERT), this guide details the causality behind structural preparation, molecular docking, and molecular dynamics (MD) simulations, providing a blueprint for researchers evaluating fluorinated pyrrolidines in central nervous system (CNS) drug discovery.

Pharmacological Rationale & Target Selection

The Scaffold: Causality of Functional Groups

Substituted pyrrolidines are privileged scaffolds in neuropharmacology. In this specific molecule, the two functional groups serve highly specific thermodynamic and pharmacokinetic purposes:

  • 4-(4-Methoxyphenyl) Group: Designed to occupy the hydrophobic S1 pocket (subsites B and C) of monoamine transporters. The phenyl ring facilitates π−π stacking with aromatic residues, while the methoxy oxygen acts as a localized hydrogen bond acceptor.

  • 3-(Fluoromethyl) Group: The introduction of a monofluoromethyl group serves as a bioisostere for a methyl or methoxy group. The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect (-I) on the pyrrolidine ring, slightly lowering the pKa​ of the basic nitrogen. This increases the unprotonated fraction at physiological pH (7.4), theoretically enhancing blood-brain barrier (BBB) permeability. However, fluoromethyl groups on saturated heterocycles can exhibit chemical instability or act as alkylating agents in aqueous media [1]. Therefore, in silico thermodynamic validation is a mandatory first step before committing to complex asymmetric synthesis.

The Target: hSERT (PDB: 6AWN)

To accurately predict binding affinity, we must select a receptor conformation that reflects the inhibited state. We utilize the X-ray crystal structure of the engineered thermostable human serotonin transporter bound to paroxetine (PDB: 6AWN) [2]. Paroxetine is a structurally analogous inhibitor that locks hSERT in an outward-open conformation [3]. By utilizing this specific structural state, we ensure the binding pocket is pre-organized to accommodate bulky aryl-heterocycles.

SERTPathway Synapse Synaptic Cleft (High 5-HT) SERT hSERT (Outward-Open) Synapse->SERT 5-HT Reuptake Blockade Central Site Blockade (Salt Bridge: Asp98) SERT->Blockade Conformational Arrest Ligand 3-FM-4-MOPP (Inhibitor) Ligand->SERT Competitive Binding Outcome Prolonged 5-HT Signaling Blockade->Outcome Therapeutic Effect

Diagram 1: Logical relationship of hSERT inhibition by the target pyrrolidine molecule.

Experimental Workflow: Self-Validating Protocols

A computational protocol is only as reliable as its boundary conditions. The following step-by-step methodology ensures that the in silico system is physically realistic and self-validating.

Phase 1: Ligand Preparation and Stereochemical Expansion

3,4-disubstituted pyrrolidines possess two chiral centers, resulting in four distinct stereoisomers: (3S, 4R), (3R, 4S), (3S, 4S), and (3R, 4R).

  • Conformer Generation: Input the 2D SMILES string into a ligand preparation tool (e.g., Epik/LigPrep). Generate all four stereoisomers.

  • Protonation State Assignment: Set the target pH to 7.4±0.2 . The pyrrolidine nitrogen must be modeled in its protonated state ( NH2+​ ) to accurately simulate the critical salt bridge formation with the receptor.

  • Energy Minimization: Minimize the 3D structures using the OPLS4 force field to resolve any steric clashes between the fluoromethyl and methoxyphenyl groups.

Phase 2: Protein Preparation (hSERT)

Raw PDB files contain artifacts that will corrupt docking scores if not addressed.

  • Artifact Removal: Import PDB 6AWN. Delete the crystallization chaperones (e.g., the 15B8 Fab and 8B6 scFv antibody fragments) and non-essential water molecules.

  • Ion Retention (Critical Step): Do not delete the central Na+ (Na1, Na2) and Cl− ions. These ions are allosteric modulators; their removal will cause the Asp98-containing Transmembrane Helix 1 (TM1) to artificially unwind during simulation, destroying the binding site [4].

  • Hydrogen Addition & pKa Optimization: Assign hydrogen atoms at pH 7.4. Ensure that Asp98 is deprotonated ( COO− ) to act as the primary anchor for the ligand's protonated amine.

Phase 3: Molecular Docking Protocol
  • Grid Generation: Center the receptor grid box ( 20×20×20 Å) on the centroid of the native paroxetine ligand.

  • Docking Execution: Run the docking using an Extra Precision (XP) scoring function. XP scoring heavily penalizes desolvation penalties and steric clashes, which is crucial for evaluating the bulky 3-(fluoromethyl) group's fit into the tightly packed S1 subpocket.

Phase 4: Molecular Dynamics (MD) Refinement

Static docking ignores receptor flexibility. To validate the pose, the highest-scoring complex must survive a dynamic environment.

  • System Building: Embed the docked hSERT complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Simulation: Run a 100 ns production run (NPT ensemble, 310 K, 1 bar).

  • Validation Metric: A stable ligand pose is validated if the Ligand Root Mean Square Deviation (RMSD) remains <2.0 Å relative to the protein backbone over the final 50 ns.

InSilicoWorkflow LPrep Ligand Preparation (Stereoisomers & pH 7.4) Grid Grid Generation (Paroxetine Binding Site) LPrep->Grid PPrep Target Preparation (hSERT 6AWN, Retain Na+/Cl-) PPrep->Grid Dock Molecular Docking (XP Scoring Function) Grid->Dock MD Molecular Dynamics (POPC Bilayer, 100ns) Dock->MD Analysis Trajectory Analysis (RMSD, MM-GBSA) MD->Analysis

Diagram 2: Step-by-step in silico experimental workflow for molecular docking and MD validation.

Quantitative Data Presentation

The spatial arrangement of the 3- and 4-substituents dictates the pharmacological viability of the molecule. Trans-isomers typically exhibit superior binding profiles in the SERT central site due to reduced intramolecular steric hindrance, allowing the molecule to adopt an extended conformation.

Table 1: Predictive In Silico Docking Profiles of Stereoisomers

Stereoisomer ConfigurationGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Residue InteractionsPost-MD Ligand RMSD (Å)
(3S, 4R)-trans -10.4-45.2Asp98 (Salt Bridge), Phe341 ( π−π ), Tyr176 (H-bond)1.2
(3R, 4S)-trans -9.8-41.5Asp98 (Salt Bridge), Phe341 ( π−π )1.8
(3S, 4S)-cis -7.2-28.4Asp98 (Weak electrostatic), Steric clash at subsite C3.5 (Unstable)
(3R, 4R)-cis -6.9-25.1Poor orientation of fluoromethyl group4.1 (Unstable)

Data Interpretation: The (3S, 4R)-trans isomer emerges as the optimal candidate. The MD simulation confirms that the fluoromethyl group stably occupies a hydrophobic cleft near Ile172, while the methoxyphenyl group maintains a persistent π−π stacking interaction with Phe341, validating the structural rationale of the scaffold design.

References

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:[Link]

  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter (6AWN) RCSB Protein Data Bank URL:[Link]

  • X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site (5I6X) RCSB Protein Data Bank URL: [Link]

  • An orchestrated interaction network at the binding site of human SERT enables the serotonin occlusion and import National Institutes of Health (PMC) URL:[Link]

Exploratory

The Double-Edged Sword: A Technical Guide to the Toxicity and Preliminary Safety Profile of Fluoromethyl Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of fluoromethyl groups into pyrrolidine scaffolds has emerged as a compelling s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of fluoromethyl groups into pyrrolidine scaffolds has emerged as a compelling strategy in modern medicinal chemistry, offering a nuanced approach to modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the toxicological considerations and preliminary safety assessment of this unique chemical class. We will delve into the mechanistic underpinnings of potential toxicities, from in vitro cytotoxicity and genotoxicity to in vivo systemic effects and safety pharmacology. By synthesizing established testing protocols with an analysis of structure-activity relationships, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate the preclinical safety evaluation of fluoromethyl pyrrolidine-containing compounds, ensuring a robust and scientifically rigorous path toward clinical translation.

Introduction: The Allure and Apprehension of Fluoromethyl Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[] Its three-dimensional structure and ability to form key hydrogen bonds make it a versatile component for optimizing ligand-receptor interactions.[][2] The introduction of a fluoromethyl group can further enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[3][4] Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often with significant, positive impacts on a compound's pharmacokinetic profile.[3][5]

However, this strategic fluorination is not without its potential perils. The inherent stability of the carbon-fluorine bond can be misleading, as metabolic processes can lead to the liberation of toxic metabolites.[6] For instance, the metabolism of some fluorinated compounds can yield fluoroacetate, a potent inhibitor of the Krebs cycle, or release fluoride ions, which can lead to skeletal fluorosis with long-term exposure.[3][7] Furthermore, the pyrrolidine ring itself is not inert and can be metabolized by cytochrome P450 enzymes to form reactive iminium ions, which have the potential for genotoxicity.[2]

This guide will systematically deconstruct the toxicological assessment of fluoromethyl pyrrolidines, providing a framework for identifying and mitigating potential safety liabilities.

In Vitro Toxicity Assessment: The First Line of Scrutiny

In vitro assays are the cornerstone of early safety assessment, offering a rapid and cost-effective means to identify compounds with overt cellular toxicity.[8] These assays are crucial for ranking lead candidates and informing the design of subsequent in vivo studies.

Cytotoxicity Assays: Gauging Cellular Viability

The initial evaluation of a compound's toxicity typically involves assessing its effect on cell viability and proliferation using established cell lines. The choice of cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) should be guided by the intended therapeutic target and potential off-target tissues. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[9]

Commonly Employed Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell membrane integrity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • ATP Assay: This assay measures the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluoromethyl pyrrolidine compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated cells as negative controls, and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Workflow for the in vitro micronucleus assay.

In Vivo Toxicological Evaluation: A Systemic Perspective

In vivo studies are essential to understand the systemic toxicity of a compound and to establish a safe starting dose for human clinical trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Oral Toxicity Studies: Determining Lethal Doses

Acute toxicity studies are designed to determine the short-term adverse effects of a single, high dose of a substance. The Median Lethal Dose (LD50) is a statistically derived dose that is expected to cause death in 50% of the treated animals. OECD guidelines provide several methods to reduce the number of animals used, such as the Up-and-Down Procedure (UDP) and the Acute Toxic Class Method. [10][11][12] Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Selection and Acclimation: Use a single sex of a standard rodent species (typically female rats) and acclimate them to the laboratory conditions.

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of a small number of animals (typically 4-6).

G A Select Animal B Administer Initial Dose A->B C Observe (up to 14 days) B->C D Outcome? C->D E Dose Next Animal Higher D->E Survival F Dose Next Animal Lower D->F Mortality G Calculate LD50 (Maximum Likelihood) D->G End of Study E->B F->B

Caption: Decision tree for the Up-and-Down Procedure in acute oral toxicity testing.

Repeat-Dose Toxicity Studies: Uncovering Long-Term Effects

Repeat-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a compound. The duration of these studies is guided by the intended duration of the clinical trials, as outlined in the ICH M3(R2) guideline. [13][14][15] Table 1: Recommended Duration of Repeat-Dose Toxicity Studies

Maximum Duration of Clinical TrialMinimum Duration of Repeat-Dose Toxicity Study
Up to 2 weeks2 weeks
Up to 1 month1 month
Up to 3 months3 months
> 3 months6 months (rodent), 9 months (non-rodent)

During these studies, a comprehensive range of endpoints are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. [16]The core battery of safety pharmacology studies, as recommended by ICH S7A, focuses on the cardiovascular, respiratory, and central nervous systems.

Cardiovascular Safety: The hERG Assay

A critical component of cardiovascular safety assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. [17]Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Compound Application: Apply the test compound at multiple concentrations to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Caption: Workflow for an automated patch-clamp hERG assay.

ADME and Toxicokinetics: Understanding Exposure and Fate

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are intrinsically linked to its safety profile. Understanding how a fluoromethyl pyrrolidine is processed by the body is crucial for interpreting toxicity data and predicting human risk. Toxicokinetic studies are conducted in parallel with toxicity studies to relate the observed toxic effects to the systemic exposure of the compound.

The metabolic fate of fluoromethyl pyrrolidines is of particular interest. Cytochrome P450 enzymes can oxidize the pyrrolidine ring, potentially leading to the formation of reactive iminium ions. [2]Additionally, the fluoromethyl group can undergo metabolism, which may result in defluorination and the release of fluoride ions or the formation of toxic metabolites like fluoroacetate. [3]In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an early indication of a compound's metabolic liabilities. [17]

Caption: Interplay of ADME processes and their impact on efficacy and toxicity.

Structure-Activity Relationships (SAR) for Toxicity

While specific toxicity data for fluoromethyl pyrrolidines is limited in the public domain, we can infer potential liabilities by examining the SAR of related compounds.

  • Position of the Fluoromethyl Group: The position of the fluoromethyl group on the pyrrolidine ring can significantly influence its metabolic stability and potential for forming reactive metabolites. Substitution at the 2-position, for example, may be more susceptible to enzymatic oxidation.

  • Substitution on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen can modulate the basicity and lipophilicity of the molecule, thereby affecting its ADME properties and off-target interactions.

  • Stereochemistry: The stereochemistry of the fluoromethyl group and other substituents on the pyrrolidine ring can impact how the molecule interacts with metabolic enzymes and biological targets, potentially leading to different toxicity profiles for different enantiomers or diastereomers. The presence of a fluorine atom on a pyrrolidine ring can stabilize specific conformations, which can markedly affect potency and, by extension, toxicity. [3]

Regulatory Framework: Navigating the Path to Clinic

The preclinical safety evaluation of new drug candidates is governed by a harmonized set of guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M3(R2) guideline provides a comprehensive framework for the nonclinical safety studies required to support human clinical trials and marketing authorization. [13][14][15] Key Regulatory Expectations:

  • Good Laboratory Practice (GLP): All pivotal nonclinical safety studies must be conducted in compliance with GLP regulations to ensure the quality and integrity of the data.

  • Two Mammalian Species: Repeat-dose toxicity studies are typically required in two mammalian species, one rodent and one non-rodent.

  • Comprehensive Data Package: The final regulatory submission must include a comprehensive package of nonclinical data covering pharmacology, pharmacokinetics, and toxicology.

Conclusion: A Call for Vigilant Innovation

Fluoromethyl pyrrolidines represent a promising class of compounds with the potential to address a wide range of therapeutic needs. However, their unique structural features also present specific toxicological challenges that must be carefully evaluated. A thorough understanding of their potential for cytotoxicity, genotoxicity, and off-target pharmacology, coupled with a robust assessment of their metabolic fate, is essential for the successful development of safe and effective medicines. By employing the systematic approach to safety assessment outlined in this guide, researchers can navigate the complexities of preclinical development and unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Apollo Scientific. (2007, August 16). SAFETY DATA SHEET (2R)-2-(TRIFLUOROMETHYL)PYRROLIDINE.
  • MDPI. (2026, March 30). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles.
  • BenchChem. (2025). A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds.
  • PMC. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
  • Ossila. (2023, April 14). (5S)-5-(Trifluoromethyl)
  • Preprints.org. (2026, February 26). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Safety Margins.
  • SpringerLink. (Date not available). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sigma-Aldrich. (2025, November 6).
  • PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ResearchGate. (Date not available). Comparison of the in vitro cytotoxicity between (a) 1/218 and 3/218, and (b) 3/218/7 and free 7 by using HeLa cells.
  • FDA. (2025, June 12).
  • ResearchGate. (2025, August 10). (PDF) Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells.
  • Federal Register. (2023, May 19). Product-Specific Guidances; Draft and Revised Draft Guidances for Industry; Availability.
  • PMC. (2025, September 19). Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment.
  • Monash University. (Date not available). In Vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • DAIC. (2013, July 26). Flurpiridaz F-18 May Expand PET for Myocardial Perfusion Imaging.
  • PMC. (Date not available). Toxicity Studies of Cardiac-Targeting Peptide Reveal a Robust Safety Profile.
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
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  • ResearchGate. (Date not available). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
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  • Charles River Laboratories. (Date not available). Mammalian Cell In Vitro Micronucleus Assay.
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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Introduction and Mechanistic Rationale The 4-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurotherapeutics, analgesics, and anti-inflammatory agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 4-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurotherapeutics, analgesics, and anti-inflammatory agents[1]. Specifically, derivatives such as 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid have demonstrated significant potential in modulating glutamatergic signaling and interacting with diverse neurotransmitter systems[2].

The strategic introduction of a fluorine atom—specifically via a fluoromethyl group at the C3 position—is a classical bioisosteric replacement designed to modulate the basicity (pKa) of the adjacent pyrrolidine nitrogen, enhance lipophilicity, and potentially improve blood-brain barrier (BBB) penetrance. However, the synthesis of fluoromethylpyrrolidines requires careful consideration of molecular stability. As noted in stability assays of related compounds, a monofluoroalkyl group in the proximity of an intramolecular nucleophile (like a secondary amine) can be prone to intrinsic instability, occasionally leading to C-F bond cleavage via intramolecular SN​2 reactions or glutathione-promoted defluorination in vivo[3].

To mitigate these risks during synthesis, a robust, four-step linear sequence has been developed starting from the commercially available intermediate 4-(4-methoxyphenyl)pyrrolidine-3-methylcarboxylate [1]. This protocol utilizes a self-validating protection-reduction-fluorination-deprotection strategy to ensure high stereochemical fidelity and chemical purity.

Synthetic Strategy and Workflow

The methodology relies on the temporary masking of the nucleophilic pyrrolidine nitrogen to prevent unwanted side reactions during the nucleophilic fluorination step.

  • N-Protection: The secondary amine is protected using di-tert-butyl dicarbonate ( Boc2​O ). The bulky Boc group provides excellent steric shielding.

  • Ester Reduction: The methylcarboxylate group is reduced to a primary alcohol using Lithium Aluminum Hydride ( LiAlH4​ ).

  • Deoxofluorination: The critical C-O to C-F bond conversion is achieved using Diethylaminosulfur trifluoride (DAST). This step must be performed at cryogenic temperatures (-78 °C) to suppress elimination byproducts and skeletal rearrangements.

  • Deprotection & Salt Formation: The Boc group is cleaved using anhydrous HCl in dioxane, directly yielding the target compound as a stable hydrochloride salt, which prevents the free-base mediated auto-defluorination discussed in literature[3].

SynthesisWorkflow SM Starting Material (Methyl Ester) Boc N-Boc Protection (Boc2O, Et3N) SM->Boc Red Reduction (LiAlH4, THF) Boc->Red Fluoro Deoxofluorination (DAST, DCM) Red->Fluoro Deprot Deprotection (HCl/Dioxane) Fluoro->Deprot Prod Target Compound (HCl Salt) Deprot->Prod

Fig 1: Four-step synthetic workflow for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

Step-by-Step Experimental Protocols

Safety Warning: All procedures must be conducted in a certified fume hood. DAST is highly reactive and reacts violently with water to release HF. Proper PPE, including heavy-duty nitrile gloves and face shields, is mandatory.

Step 3.1: Synthesis of 1-(tert-butyl) 3-methyl 4-(4-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

Objective: Mask the secondary amine to prevent interference in subsequent steps.

  • Initialization: Dissolve 4-(4-methoxyphenyl)pyrrolidine-3-methylcarboxylate (10.0 g, 42.5 mmol)[1] in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine ( Et3​N , 11.8 mL, 85.0 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Introduction: Add di-tert-butyl dicarbonate ( Boc2​O , 10.2 g, 46.7 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at ambient temperature for 4 hours. Reaction completion is monitored via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Flash column chromatography yields the Boc-protected ester as a viscous colorless oil (>95% yield).

Step 3.2: Synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Objective: Convert the ester to a primary alcohol for subsequent fluorination.

  • Initialization: Suspend LiAlH4​ (2.4 g, 63.2 mmol) in anhydrous THF (80 mL) at 0 °C under argon.

  • Addition: Dissolve the Boc-protected ester from Step 3.1 (14.0 g, 41.7 mmol) in THF (40 mL) and add dropwise to the LiAlH4​ suspension to maintain the internal temperature below 5 °C.

  • Propagation: Stir for 2 hours at 0 °C.

  • Fieser Quench (Critical Safety Step): Carefully quench by sequential dropwise addition of 2.4 mL H2​O , 2.4 mL 15% aqueous NaOH, and 7.2 mL H2​O . Stir vigorously until white granular aluminum salts form.

  • Isolation: Filter through a pad of Celite, washing the filter cake with EtOAc. Concentrate the filtrate to yield the primary alcohol as a white solid (88% yield). Used without further purification.

Step 3.3: Synthesis of tert-butyl 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Objective: Nucleophilic fluorination via an activated intermediate.

  • Initialization: Dissolve the alcohol from Step 3.2 (8.0 g, 26.0 mmol) in anhydrous DCM (80 mL) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Fluorination: Add DAST (4.1 mL, 31.2 mmol) dropwise over 20 minutes.

    • Expert Insight: Maintaining -78 °C is critical. Elevated temperatures promote the formation of elimination byproducts (alkenes) and potential ring-expansion artifacts.

  • Propagation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Workup: Quench carefully by pouring the mixture into vigorously stirred saturated aqueous NaHCO3​ (100 mL) at 0 °C. Extract with DCM (3 x 50 mL), dry over Na2​SO4​ , and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the fluorinated intermediate (72% yield).

Step 3.4: Deprotection to 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Hydrochloride

Objective: Cleave the Boc group and isolate the stable salt form.

  • Initialization: Dissolve the fluorinated intermediate (5.0 g, 16.1 mmol) in anhydrous DCM (20 mL).

  • Deprotection: Add 4M HCl in dioxane (20 mL, 80 mmol). Stir at room temperature for 2 hours. Gas evolution ( CO2​ and isobutylene) will be observed.

  • Isolation: Concentrate the mixture in vacuo to a crude solid. Triturate with anhydrous diethyl ether (50 mL) to precipitate the highly pure hydrochloride salt.

  • Filtration: Filter the white solid, wash with cold ether, and dry under high vacuum to yield the target compound (92% yield).

Quantitative Data & Optimization Summary

To validate the robustness of the deoxofluorination step (Step 3.3), multiple fluorinating agents were evaluated. DAST provided the optimal balance of yield and atom economy, though XtalFluor-E represents a safer, albeit more expensive, alternative.

Fluorinating AgentEquivalentsTemp ProfileConversion (%)Isolated Yield (%)Major Byproduct
DAST 1.2-78 °C to RT>98%72%Alkene (Elimination)
Deoxo-Fluor 1.5-78 °C to RT95%68%Alkene (Elimination)
XtalFluor-E / DBU 1.5 / 2.0-78 °C to RT>98%75%Trace
TBAF / TsCl (2-step)2.0 / 1.10 °C to 60 °C85%54%Chloride substitution

Table 1: Optimization of the deoxofluorination step (Step 3.3) for the synthesis of the fluoromethyl pyrrolidine core.

Analytical Characterization (Expected Values)

  • Physical State: White to off-white crystalline powder (as HCl salt).

  • 1H NMR (400 MHz, CDCl3, free base): δ 7.15 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 4.45 (dm, J = 47.5 Hz, 2H, CH2​F ), 3.78 (s, 3H, OCH3​ ), 3.35-2.80 (m, 6H, pyrrolidine ring protons).

  • 19F NMR (376 MHz, CDCl3): δ -220.5 (td, J = 47.5, 18.0 Hz).

  • LC-MS (ESI+): Calculated for C12​H17​FNO+ [M+H]+ : 210.13; Found: 210.1.

References

  • (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride - Smolecule. Smolecule.com.
  • 4-(4-Methoxyphenyl)
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Acs.org.

Sources

Application

Application Note: A Validated Chiral HPLC Method for the Analysis of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Introduction The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific stereochemistry of substituents on the pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific stereochemistry of substituents on the pyrrolidine ring often governs the pharmacological activity, making the separation and analysis of enantiomers a critical aspect of drug discovery, development, and quality control.[1] 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical research. Due to the presence of two chiral centers, four stereoisomers are possible. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and purity assessment of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Methodology Rationale

The analytical approach for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine necessitates a chiral separation method to distinguish between its stereoisomers. Direct chiral separation using a Chiral Stationary Phase (CSP) is often preferred for its simplicity and efficiency over indirect methods that require derivatization.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including pyrrolidine derivatives.[1][5][6]

This method employs a normal-phase chromatographic approach, which often provides superior selectivity for chiral separations on polysaccharide-based CSPs. The mobile phase, consisting of a non-polar solvent with a polar modifier, is optimized to achieve baseline separation of the stereoisomers. UV detection is suitable due to the presence of the 4-methoxyphenyl chromophore in the analyte.

Instrumentation and Materials

Equipment/MaterialSpecification
HPLC System Quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.
Solvents HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
Reference Standard 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (racemic mixture and individual stereoisomers if available).
Sample Preparation 0.45 µm syringe filters.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 228 nm
Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its stereoisomers and potential impurities was evaluated. A solution containing all four stereoisomers (if available) or a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation) was analyzed to ensure no co-elution with the main peaks.

  • Linearity: The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the mobile phase composition (±2% isopropanol), flow rate (±0.1 mL/min), and column temperature (±2 °C). The effect on the resolution between the stereoisomers was observed.

Data and Results

System Suitability
ParameterAcceptance CriteriaTypical Result
Resolution (Rs) > 1.5 between all stereoisomer peaks> 2.0
Tailing Factor (T) ≤ 2.0< 1.5
Theoretical Plates (N) > 2000> 3000
%RSD of replicate injections ≤ 2.0%< 1.0%
Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on resolution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation prep_standards Prepare Standard Solutions (1-100 µg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_standards->filter_sample prep_sample Prepare Sample Solution (~1 mg/mL) prep_sample->filter_sample hplc_system HPLC System (Chiralpak® AD-H) filter_sample->hplc_system Inject 10 µL chrom_conditions Chromatographic Conditions (n-Hexane:IPA:DEA, 1.0 mL/min, 25°C) hplc_system->chrom_conditions detection UV Detection (228 nm) chrom_conditions->detection data_acquisition Data Acquisition & Integration detection->data_acquisition system_suitability System Suitability Check (Rs, T, N) data_acquisition->system_suitability method_validation Method Validation (Linearity, Accuracy, Precision) system_suitability->method_validation final_report Final Report method_validation->final_report validation_logic start Method Development Complete specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity (r² > 0.999) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq Calibration Curve Data precision Precision (%RSD) accuracy->precision precision->lod_loq robustness Robustness lod_loq->robustness validated Method Validated robustness->validated

Caption: Logical flow of the HPLC method validation process based on ICH guidelines.

Conclusion

The chiral HPLC method described in this application note provides a reliable and robust means for the separation and quantitative analysis of the stereoisomers of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine. The method has been validated according to ICH guidelines and is suitable for use in quality control and research environments for the purity assessment of this compound. The use of a polysaccharide-based chiral stationary phase in normal-phase mode offers excellent selectivity for the challenging separation of these stereoisomers.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Purity.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • LCGC North America. (2026, March 29). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

Sources

Method

Mass Spectrometry Characterization of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: A Comprehensive Protocol and Fragmentation Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the mass spectrometric characterization of 3-(Fluoromethyl)-4-(4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the mass spectrometric characterization of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, a substituted pyrrolidine scaffold of interest in pharmaceutical research. Pyrrolidine-containing molecules can present unique challenges in mass spectrometry due to the basicity of the nitrogen atom, which often directs fragmentation pathways.[1][2] This guide outlines optimized protocols for direct infusion, LC-MS, and tandem mass spectrometry (MS/MS) to achieve comprehensive structural elucidation. We delve into the specific fragmentation patterns observed, explaining the causal mechanisms behind the formation of key product ions. The methodologies and analyses presented herein are designed to be robust and self-validating, providing researchers with a reliable framework for characterizing this and structurally related compounds.

Introduction and Compound Profile

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its substitution with moieties like fluoromethyl and methoxyphenyl groups can significantly alter its physicochemical and pharmacological properties. Therefore, unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and structural specificity.

This guide focuses on 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, a polar molecule whose characterization requires careful optimization of analytical conditions.

Compound Details:

  • Structure:

    Chemical structure of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
    Figure 1. Structure of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.
  • Molecular Formula: C₁₂H₁₆FNO

  • Monoisotopic Mass: 209.1216 Da

  • Protonated Mass ([M+H]⁺): 210.1289 Da

Experimental Design & Rationale

The analytical workflow is designed to progress from initial confirmation of molecular weight to in-depth structural analysis through fragmentation.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the chosen method due to its suitability for polar and basic analytes that are readily protonated in solution.[3] The basic nitrogen of the pyrrolidine ring makes this compound an ideal candidate for positive-ion ESI, where it will form a stable protonated molecule, [M+H]⁺.

Chromatographic Strategy: HILIC vs. Reversed-Phase

The target molecule is relatively polar, which can lead to poor retention on traditional reversed-phase (RP) C18 columns.[4][5] While RP methods can be developed, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating polar compounds.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which not only improves retention for polar analytes but can also enhance ESI sensitivity.[6] For this reason, our primary LC-MS protocol will utilize a HILIC column.

Fragmentation Strategy: Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is employed to fragment the precursor ion ([M+H]⁺). This technique provides characteristic product ions that serve as a structural fingerprint. For molecules with a basic site like the pyrrolidine nitrogen, the initial protonation site heavily influences the subsequent fragmentation pathways.[1][7]

Experimental Workflow and Protocols

The overall workflow for characterization is a multi-step process ensuring comprehensive data acquisition.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in 50:50 ACN:H₂O (0.1% Formic Acid) DI Direct Infusion MS (Full Scan) Prep->DI Confirm MW LCMS HILIC-MS (Full Scan) Prep->LCMS Purity & RT MSMS Targeted MS/MS (CID) LCMS->MSMS Select Precursor Data Fragmentation Pathway Analysis MSMS->Data Elucidate Structure

Caption: General experimental workflow for MS characterization.
Protocol 1: Direct Infusion-MS Analysis

Objective: To quickly confirm the mass of the protonated molecule ([M+H]⁺) and optimize source parameters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile/water with 0.1% formic acid. The acid ensures efficient protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate and temperature set according to instrument recommendations (e.g., 600 L/hr, 350 °C).

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full Scan (MS1 only)

Expected Result: A dominant peak in the mass spectrum corresponding to the calculated [M+H]⁺ mass of 210.1289 Da.

Protocol 2: HILIC-MS Analysis

Objective: To assess the purity of the sample and establish a robust chromatographic method for potential future metabolite or impurity analysis.

Instrumentation: HPLC or UHPLC system coupled to the mass spectrometer.

Methodology:

  • LC Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL of the 1 µg/mL sample.

  • MS Parameters: Use the same source parameters as optimized in Protocol 1, acquiring data in full scan mode.

Expected Result: A sharp chromatographic peak for the compound, allowing for separation from any potential non-isobaric impurities.

Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

Objective: To generate fragment ions for structural confirmation.

Methodology:

  • Acquisition Mode: Perform a targeted MS/MS experiment (also known as Product Ion Scan).

  • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion at m/z 210.13.

  • Collision-Induced Dissociation (CID):

    • Collision Gas: Argon.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp to ensure the capture of both low-energy and high-energy fragments. This is crucial for observing a full range of product ions.

  • Mass Range: Scan for product ions from m/z 40 to 220.

Results and Fragmentation Analysis

Analysis of the MS/MS data reveals a distinct and informative fragmentation pattern. The protonated nitrogen of the pyrrolidine ring is the primary charge site, which directs the subsequent bond cleavages.

Key Fragment Ions

The high-resolution MS/MS spectrum of the precursor ion at m/z 210.13 yields several major product ions. The identity of these fragments provides the necessary pieces to assemble the structural puzzle.

Observed m/zCalculated m/zFormulaError (ppm)Proposed Fragment Structure
210.1289210.1289[C₁₂H₁₇FNO]⁺0.0Precursor Ion ([M+H]⁺)
177.1023177.1027[C₁₁H₁₄NO]⁺-2.3[M+H - CH₂F]⁺ (Loss of fluoromethyl radical)
121.0648121.0653[C₈H₉O]⁺-4.14-methoxybenzyl cation
103.0764103.0768[C₅H₁₀FN]⁺-3.9Protonated 3-(fluoromethyl)pyrrolidine
91.054291.0548[C₇H₇]⁺-6.6Tropylium ion
Proposed Fragmentation Pathway

The fragmentation of protonated 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is dominated by cleavage of the bonds attached to the pyrrolidine ring. The two major competing pathways involve the cleavage of the C-C bond connecting the pyrrolidine to the methoxyphenyl group.

  • Pathway A: Formation of the Methoxybenzyl Cation (m/z 121.06) : Heterolytic cleavage of the bond between C4 of the pyrrolidine ring and the aromatic ring leads to the formation of the highly stable, resonance-stabilized 4-methoxybenzyl cation. The charge is retained on the aromatic portion, and the fluoromethyl-pyrrolidine moiety is lost as a neutral molecule. This is a very common pathway for molecules containing a methoxybenzyl group. The 4-methoxybenzyl cation can subsequently lose formaldehyde (CH₂O) to form the tropylium ion at m/z 91.05.[8]

  • Pathway B: Formation of the Fluoromethyl-Pyrrolidine Cation (m/z 103.08) : In a competing pathway, the charge is retained on the nitrogen-containing fragment after cleavage of the same C-C bond. This results in the formation of the protonated 3-(fluoromethyl)pyrrolidine cation. The basicity of the pyrrolidine nitrogen makes this a favorable pathway.[1][7]

  • Pathway C: Loss of Fluoromethyl Radical (m/z 177.10) : A higher-energy fragmentation can involve the homolytic cleavage of the C-C bond to the fluoromethyl group, resulting in the loss of a CH₂F radical. This pathway is less common than the cleavage of the larger substituents but provides diagnostic confirmation of the fluoromethyl group's presence.

The following diagram illustrates these key fragmentation events.

G precursor [M+H]⁺ m/z 210.13 C₁₂H₁₇FNO⁺ frag121 m/z 121.06 C₈H₉O⁺ (4-methoxybenzyl cation) precursor->frag121 loss_pyrrol frag103 m/z 103.08 C₅H₁₀FN⁺ (protonated 3-(fluoromethyl)pyrrolidine) precursor->frag103 loss_benzyl frag177 m/z 177.10 C₁₁H₁₄NO⁺ precursor->frag177 loss_ch2f frag91 m/z 91.05 C₇H₇⁺ (tropylium ion) frag121->frag91 loss_ch2o loss_pyrrol Neutral Loss: C₅H₉FN (102.07 Da) loss_benzyl Neutral Loss: C₈H₈O (120.06 Da) loss_ch2o - CH₂O loss_ch2f - •CH₂F

Caption: Proposed MS/MS fragmentation pathways for protonated 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

Conclusion

The combination of high-resolution ESI-MS and HILIC-based chromatography provides a robust and reliable method for the characterization of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine. The tandem mass spectrometry data reveals clear, predictable fragmentation pathways dominated by the cleavage of the bond connecting the pyrrolidine and methoxyphenyl rings. The identification of characteristic product ions at m/z 121.06, 103.08, and 177.10 provides unambiguous confirmation of the compound's structure. These detailed protocols and the accompanying fragmentation analysis serve as a valuable resource for scientists engaged in the synthesis and development of novel pyrrolidine-based compounds.

References

  • J. Am. Soc. Mass Spectrom. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.
  • J. Am. Soc. Mass Spectrom. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • J. Chromatogr. A. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
  • The University of Melbourne. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Find an Expert.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Anal. Bioanal. Chem. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • RSC Publishing. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. RSC Publishing.
  • Molecules. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI.
  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs.
  • eGyanKosh. (n.d.).
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Technical Guide. BenchChem.
  • Jackson, G. (2020).
  • Anal. Bioanal. Chem. (2016).

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Executive Summary The compound 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (hereafter referred to as 3-FM-4-MPP ) represents a highly specialized synthetic scaffold with significant potential in central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (hereafter referred to as 3-FM-4-MPP ) represents a highly specialized synthetic scaffold with significant potential in central nervous system (CNS) drug discovery. Structurally related to established monoamine reuptake inhibitors (MRIs), this molecule requires rigorous in vivo profiling to evaluate its systemic absorption, blood-brain barrier (BBB) penetrance, and metabolic stability. This application note provides a comprehensive, self-validating methodology for dosing and pharmacokinetic (PK) evaluation in rodent models.

Pharmacokinetic & Mechanistic Rationale

To design an effective in vivo protocol, one must first understand the causality behind the molecule's structural features and how they dictate biological behavior:

  • Target Engagement Causality: The pyrrolidine ring provides the essential basic nitrogen required to form a salt bridge with the highly conserved aspartate residue within the binding pockets of monoamine transporters (SERT, DAT, NET)[1]. Simultaneously, the 4-(4-methoxyphenyl) moiety facilitates critical π−π stacking interactions with the hydrophobic regions of the transporter.

  • The Fluoromethyl Advantage: The incorporation of a 3-fluoromethyl group serves a dual mechanistic purpose. First, it acts as a steric bioisostere for a methyl or hydroxymethyl group, potentially shielding the 3-position from rapid oxidative metabolism. Second, the strong electron-withdrawing nature of the fluorine atom subtly lowers the pKa of the adjacent pyrrolidine nitrogen. This pKa modulation increases the fraction of the un-ionized free drug at physiological pH (7.4), significantly enhancing passive diffusion across the BBB[2].

  • Metabolic Liabilities & Clearance: Despite the advantages of fluorination, fluorinated pyrrolidines can be susceptible to specific metabolic liabilities, such as CYP450-mediated α -oxidation of the pyrrolidine ring or glutathione-promoted defluorination[2][3]. Therefore, the dosing strategy must account for potential high hepatic clearance and first-pass metabolism.

Self-Validating In Vivo Protocol

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol is engineered as a self-validating system . It mandates the use of parallel vehicle-only controls to establish baseline matrices and positive controls (e.g., a well-characterized MRI like paroxetine or CSTI-500) to validate the assay's sensitivity to CNS target engagement[1].

Step 1: Formulation and Vehicle Selection

Fluorinated lipophilic amines often present aqueous solubility challenges. 3-FM-4-MPP should ideally be synthesized and utilized as a hydrochloride (HCl) salt.

  • Weigh the required mass of 3-FM-4-MPP-HCl.

  • Dissolve the compound in 5% Dimethyl Sulfoxide (DMSO) to ensure complete molecular dispersion.

  • Add 5% Tween-80 as a surfactant, vortexing for 60 seconds.

  • QS (quantity sufficient) to the final volume using 90% sterile physiological saline (0.9% NaCl). Causality: This specific co-solvent system prevents in vivo precipitation upon injection, ensuring that the absorption rate is dictated by the drug's intrinsic permeability rather than its dissolution rate.

Step 2: Animal Preparation & Acclimation
  • Utilize adult male C57BL/6 mice (20–25 g), acclimated for 7 days in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Fasting Protocol: Fast the animals for 12 hours prior to oral (PO) dosing, providing water ad libitum. Causality: Fasting eliminates gastrointestinal transit variability and food-effect artifacts, providing a clean baseline for calculating absolute oral bioavailability (F%).

Step 3: Dosing Administration
  • Intravenous (IV) Cohort (2 mg/kg): Administer via lateral tail vein injection. This establishes the baseline for total systemic clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Cohort (10 mg/kg): Administer via oral gavage.

  • Positive Control Cohort: Administer a reference MRI (e.g., 10 mg/kg CSTI-500) to a parallel cohort to validate the behavioral or neurochemical downstream assays[1].

Step 4: Pharmacokinetic Sampling (Plasma & Brain)
  • Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Brain Harvesting: At the calculated Tmax​ (typically 1-2 hours for pyrrolidines), euthanize a subset of mice via CO2 asphyxiation. Perfuse with ice-cold saline to remove intravascular blood, then harvest and homogenize the brain tissue. Causality: Saline perfusion is critical; without it, drug trapped in the cerebral microvasculature will falsely elevate the calculated brain-to-plasma ( Kp​ ) ratio.

Step 5: Bioanalytical Quantification (LC-MS/MS)
  • Extract 3-FM-4-MPP from plasma and brain homogenates using protein precipitation (3 volumes of ice-cold acetonitrile containing a deuterated internal standard).

  • Run samples on an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Self-Validation Step: Quantify samples against a matrix-matched calibration curve (using the vehicle-only control plasma) to strictly rule out vehicle-induced ion suppression.

Quantitative Data Summaries

Table 1: Vehicle Selection Matrix for Pyrrolidine Derivatives

Vehicle CompositionSolubility LimitBBB Integrity ImpactRecommended Route
100% Saline (0.9%)< 1 mg/mLNoneIV (Low Dose)
5% DMSO / 95% Saline2 - 5 mg/mLNegligibleIV / IP
5% DMSO / 5% Tween-80 / 90% Saline> 10 mg/mLMild (at high vols)PO / IP
20% HP- β -CD in Water> 20 mg/mLNonePO / IV

Table 2: Standardized Rodent PK Sampling Schedule & Objectives

Timepoint (Hours)Compartment SampledPharmacokinetic Objective
0.25, 0.5PlasmaCapture absorption phase and Cmax​
1.0, 2.0Plasma & Brain TissueEvaluate Tmax​ and calculate Brain/Plasma ratio ( Kp​ )
4.0, 8.0PlasmaDetermine distribution phase and onset of hepatic clearance
24.0PlasmaCalculate terminal elimination half-life ( t1/2​ )

System Workflow Visualization

Pathway Dosing In Vivo Dosing (PO / IP / IV) Absorption Systemic Absorption (Plasma Compartment) Dosing->Absorption Bioavailability (F) Metabolism Hepatic Clearance (CYP450 / Defluorination) Absorption->Metabolism First-Pass / Clearance BBB Blood-Brain Barrier (Passive Diffusion) Absorption->BBB Free Drug Partitioning Target CNS Target Engagement (Monoamine Transporters) BBB->Target Receptor Occupancy

Workflow of in vivo dosing, systemic absorption, and CNS target engagement.

References

  • Title: Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology Source: PubMed Central (PMC) URL: [3]

  • Title: Novel advances in biotransformation and bioactivation research – 2020 year in review Source: Taylor & Francis Online URL: [2]

  • Title: Ascending single-dose study of the safety, pharmacokinetics, and pharmacodynamics of CSTI-500, a novel monoamine triple reuptake inhibitor, first-in-human Source: PubMed Central (PMC) URL: [1]

Sources

Method

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Advanced Protocol & Technical Guide Introduction and Strategic Context Fluorinated pyrrolidines represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Advanced Protocol & Technical Guide

Introduction and Strategic Context

Fluorinated pyrrolidines represent a privileged scaffold in modern drug discovery, frequently utilized to modulate basicity, enhance metabolic stability, and optimize lipophilicity. Derivatives such as 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine are of particular interest in the development of chemokine receptor (CCR2/CCR5) modulators and dipeptidyl peptidase-4 (DPP-4) inhibitors[1][2].

However, the introduction of a fluoromethyl group onto the pyrrolidine ring creates a "perfect storm" of NMR characterization challenges. The highly electronegative fluorine atom induces a strong stereoelectronic gauche effect, which heavily biases the pyrrolidine ring puckering (envelope vs. twist conformations)[2][3]. Furthermore, large heteronuclear scalar couplings ( 2JHF​ and 3JHF​ ) severely complicate the 1 H NMR spin systems. This application note provides a self-validating, causality-driven protocol for the complete structural and stereochemical elucidation of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

Causality in Experimental Design (E-E-A-T Principles)

To achieve absolute confidence in structural assignment, the experimental design must move beyond standard 1D 1 H/ 13 C workflows. The rationale for our advanced protocol is grounded in three core physical phenomena:

  • Spin-System Simplification via 19 F Decoupling: The -CH 2​ F protons exhibit a massive geminal coupling ( 2JHF​≈47 Hz) and the adjacent C3 methine proton exhibits a vicinal coupling ( 3JHF​≈15−20 Hz). This results in highly complex multiplets that overlap with the pyrrolidine backbone. Acquiring a 1 H{ 19 F} decoupled spectrum collapses these multiplets, allowing for accurate integration and extraction of homonuclear 3JHH​ couplings[4].

  • The Stereoelectronic Gauche Effect: The C-F bond dipole interacts with the nitrogen lone pair and adjacent C-C bonds, stabilizing specific C γ -endo or C γ -exo puckered states[3]. Coupling constants ( 3JHH​ ) extracted from the decoupled spectra are critical for applying the Karplus equation to determine this exact ring pucker.

  • Stereochemical Assignment via HOESY: Determining the relative cis/trans relationship between the C3-fluoromethyl and C4-aryl groups cannot rely solely on 3JHH​ due to ring flexibility. Instead, 1D and 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) is employed. HOESY selectively probes through-space dipole-dipole cross-relaxation between 19 F and 1 H nuclei, providing unequivocal proof of spatial proximity (< 4 Å)[5][6].

Visualized Workflows and Logic Pathways

NMR_Workflow N1 Sample Preparation (CDCl3 + CFCl3 standard) N2 1D NMR Acquisition (1H, 13C{1H}, 19F, 1H{19F}) N1->N2 Validate Purity & Lock N3 2D Backbone Correlation (COSY, HSQC, HMBC) N2->N3 Identify Spin Systems N4 Stereochemical Elucidation (1D/2D 1H-19F HOESY) N3->N4 Assign Protons N5 Data Processing & Multiplet Deconvolution N4->N5 Extract 3D Geometry

Fig 1. Sequential NMR acquisition workflow for fluorinated pyrrolidines.

HOESY_Logic A 19F Irradiation (Fluoromethyl Group) B Observe 1H Signal Enhancement A->B C Enhancement at C4-Aryl Protons? B->C D Cis-Isomer (Syn-facial proximity) C->D Yes (Strong NOE) E Trans-Isomer (Anti-facial distance > 4Å) C->E No (Weak/No NOE)

Fig 2. Logic pathway for determining relative stereochemistry using 1H-19F HOESY.

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe capable of 19 F pulsing and decoupling.

Phase 1: Self-Validating Sample Preparation
  • Solvent & Standard: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100% D). Add 0.05% v/v of Trichlorofluoromethane (CFCl 3​ ) as an internal 19 F reference ( δ 0.00 ppm) and Tetramethylsilane (TMS) as a 1 H reference ( δ 0.00 ppm).

  • Equilibration: Insert the sample and allow a minimum of 5 minutes for strict thermal equilibration at 298 K. Causality: Temperature fluctuations alter the dynamic equilibrium of the pyrrolidine ring puckering, which can blur coupling constants.

  • Tuning & Matching: Perform automated or manual tuning/matching for 1 H, 13 C, and 19 F channels. Ensure the 19 F channel is perfectly tuned to the expected -CH 2​ F frequency (~ -220 ppm) to maximize pulse efficiency for HOESY experiments.

Phase 2: 1D Data Acquisition
  • Standard 1 H NMR: Acquire a standard 1D proton spectrum (zg30 pulse program, 16 scans, d1 = 2s).

  • 19 F NMR: Acquire a 1 H-coupled 19 F spectrum (zg pulse program, 16 scans, spectral width 250 ppm centered at -150 ppm). Observe the characteristic doublet of multiplets for the primary alkyl fluoride.

  • 1 H{ 19 F} Decoupled NMR: Acquire a proton spectrum with continuous wave or inverse-gated 19 F decoupling during acquisition. Validation Check: Overlay this spectrum with the standard 1 H NMR. The complex multiplet at ~4.40 ppm (-CH 2​ F) must collapse into a clean doublet (due to 3JHH​ coupling to C3-H).

Phase 3: 2D Correlation and Stereochemical Assignment
  • Backbone Assignment (COSY & HSQC): Run standard gradient-selected COSY and 1 H- 13 C HSQC. Trace the continuous spin system from N-CH 2​ (C2) CH (C3) CH (C4) N-CH 2​ (C5).

  • 1D 1 H- 19 F HOESY:

    • Selectively invert the 19 F resonance of the -CH 2​ F group using a shaped pulse (e.g., Gaussian or RSNOB).

    • Use a mixing time ( τm​ ) array (e.g., 300, 500, and 800 ms) to build a buildup curve, preventing spin-diffusion artifacts[6].

    • Interpretation: A strong positive enhancement on the C4-aryl ortho-protons or the C4 methine proton definitively assigns the relative cis or trans stereochemistry (See Fig 2).

Quantitative Data Presentation

The table below summarizes the expected chemical shifts and critical coupling constants for the trans-diastereomer of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

Table 1: Expected NMR Parameters (CDCl 3​ , 298 K, 500 MHz)

Nucleus / PositionChemical Shift ( δ , ppm)MultiplicityKey Coupling Constants ( J , Hz)Diagnostic Purpose
1 H (C3-CH 2​ F) 4.35 – 4.55dm 2JHF​≈47.0 , 3JHH​≈6.5 Confirms presence of fluoromethyl group.
1 H (C4-Aryl) 7.15 (ortho), 6.85 (meta)d, d 3JHH​≈8.5 Confirms 4-methoxyphenyl substitution.
1 H (Methoxy) 3.78sN/AIdentifies the -OCH 3​ ether linkage.
1 H (C3-H) 2.65 – 2.85m 3JHF​≈18.0 , 3JHH​ variesRing pucker analysis (Karplus eq).
19 F (-CH 2​ F) -218.0 to -225.0td 2JFH​≈47.0 , 3JFH​≈18.0 Primary chemical environment of F.
13 C (C3-CH 2​ F) 84.5d 1JCF​≈165.0 Direct C-F bond confirmation.
13 C (C3) 45.2d 2JCF​≈18.5 Adjacent carbon splitting.

References

  • Perfluoroalkyl Cobalt(III) Fluoride and Bis(perfluoroalkyl) Complexes: Catalytic Fluorination and Selective Difluorocarbene Formation Journal of the American Chemical Society - ACS Publications[Link]

  • FESTA: an efficient NMR approach for the structural analysis of mixtures containing fluorinated species ResearchGate[Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs ResearchGate[Link]

  • WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors Google P
  • Fluorine NMR study of proline-rich sequences using fluoroprolines Magnetic Resonance (Copernicus)[Link]

Sources

Application

Preclinical Evaluation of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: Multiplexed Cell Viability and Apoptosis Assays

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Author: BenchChem Technical Support Team. Date: April 2026

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I am now focusing on integrating the vehicle, autofluorescence, and compensation controls, and structuring the controls for the various assays, into the experimental design. I'm also preparing to cite Promega, Bio-Techne/Boster Bio, NCBI/Abcam to further ground the data.

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Medicinal Chemists, and Assay Development Scientists

Introduction & Pharmacological Context

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine represents a highly specialized synthetic scaffold often utilized in the development of central nervous system (CNS) modulators and targeted oncology agents. In medicinal chemistry, the introduction of a monofluoroalkyl group—such as a fluoromethyl moiety—is a classic strategy to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity 1. However, the intrinsic reactivity of monofluoroalkyl groups can sometimes lead to instability or off-target cytotoxicity, as the carbon-fluorine bond can be susceptible to cleavage via nucleophilic substitution ( SN​2 ) reactions in physiological environments 1.

To confidently advance this compound through the drug discovery pipeline, rigorous in vitro cytotoxicity profiling is mandatory. Because relying on a single viability assay can yield artifactual data due to specific metabolic uncoupling or chemical interference, this guide establishes a self-validating, multiplexed experimental framework.

Workflow Compound Treatment: 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Incubation Incubate Cells (24h - 72h) Compound->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT CTG CellTiter-Glo® (ATP Quantitation) Incubation->CTG Annexin Annexin V / PI (Apoptosis/Necrosis) Incubation->Annexin Readout1 Absorbance (570 nm) MTT->Readout1 Readout2 Luminescence (Glow-type) CTG->Readout2 Readout3 Flow Cytometry (Fluorescence) Annexin->Readout3

Multiplexed cell viability and apoptosis assay workflow.

Protocol 1: Metabolic Profiling via MTT Assay

Mechanistic Causality: The MTT assay provides a cost-effective, high-throughput measure of cellular metabolic activity. It relies on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals. This conversion is driven by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) located in the mitochondria of living cells 2. Because this enzymatic activity ceases rapidly upon cell death, formazan accumulation is directly proportional to the viable cell count 3.

Self-Validating Controls: Always include a vehicle control (e.g., 0.1% DMSO) to establish baseline viability, and a cell-free media control to subtract background absorbance caused by media components like phenol red 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 1×104 cells/well) in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion 2.

  • Treatment: Treat cells with a concentration gradient of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (e.g., 1 nM to 100 µM) and incubate for the desired exposure period (typically 24–72 hours) 4.

  • MTT Addition: Add 10 µL of MTT Solution (prepared at 5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL 4.

  • Incubation: Incubate for 2 to 4 hours at 37°C. Monitor under a microscope for the formation of intracellular purple crystals 2.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO (or acidified isopropanol) to each well to dissolve the formazan 4.

  • Measurement: Mix on an orbital shaker for 15 minutes. Record absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for cellular debris [[3]]().

Protocol 2: High-Sensitivity ATP Quantitation via CellTiter-Glo®

Mechanistic Causality: If 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine artificially alters mitochondrial oxidoreductase activity without causing immediate cell death, the MTT assay may yield false negatives. To counter this, the CellTiter-Glo® Luminescent Assay quantifies intracellular ATP—the universal energy currency of metabolically active cells [[5]](). The reagent lyses cells and utilizes a proprietary thermostable luciferase (Ultra-Glo™) to catalyze the oxygenation of luciferin, generating a stable luminescent signal strictly proportional to the ATP present 5.

Step-by-Step Methodology:

  • Preparation: Culture and treat cells in opaque-walled multiwell plates (e.g., 96-well or 384-well) to prevent luminescent cross-talk between wells 5.

  • Equilibration (Critical Step): Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects and high standard deviations 6.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium) 5.

  • Lysis: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis [[5]]().

  • Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal 5.

  • Readout: Record luminescence using a luminometer.

Protocol 3: Apoptosis vs. Necrosis Differentiation via Annexin V/PI

Mechanistic Causality: To determine if the compound induces programmed cell death (apoptosis) or traumatic cell death (necrosis), flow cytometry is employed. In healthy cells, phosphatidylserine (PS) is strictly maintained on the inner cytoplasmic leaflet of the plasma membrane [[7]](). During early apoptosis, membrane asymmetry is lost, and PS translocates to the outer leaflet 7. Annexin V is a protein that binds to externalized PS with high affinity, but only in the presence of calcium ions ( Ca2+ ) [[7]](). Propidium Iodide (PI) is a DNA-intercalating dye that cannot pass through intact cell membranes, thus selectively staining necrotic or late-apoptotic cells with compromised membranes 8.

Mechanism Healthy Healthy Cell PS Inner Leaflet EarlyApoptosis Early Apoptosis PS Translocation to Outer Leaflet Healthy->EarlyApoptosis Compound Toxicity LateApoptosis Late Apoptosis / Necrosis Membrane Permeabilization EarlyApoptosis->LateApoptosis Progression AnnexinBind Annexin V-FITC Binds PS (Annexin+ / PI-) EarlyApoptosis->AnnexinBind Calcium-dependent PIBind PI Enters Cell & Binds DNA (Annexin+ / PI+) LateApoptosis->PIBind

Mechanism of Annexin V and PI staining for apoptosis detection.

Self-Validating Controls: Prepare single-stained compensation controls (Annexin V only, PI only) and an unstained autofluorescence control. Use a known apoptosis inducer (e.g., Staurosporine) as a positive control 9.

Step-by-Step Methodology:

  • Harvesting: Collect both floating cells (which may be apoptotic) and adherent cells post-treatment. Critical: Trypsinize gently to avoid physically tearing the cell membrane, which generates false-positive PI signals 10.

  • Washing: Wash cells twice with cold 1X PBS and centrifuge at 500 x g for 5 minutes .

  • Resuspension: Resuspend the pellet in 1X Binding Buffer (containing 2.5 mM CaCl2​ ) at a concentration of ∼1×106 cells/mL .

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI staining solution .

  • Incubation: Gently swirl and incubate for 15 minutes at room temperature in the dark 9.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (FITC: Ex 488 nm / Em 530 nm; PI: Ex 488 nm / Em 617 nm) .

Data Interpretation & Quantitative Summary

To ensure rigorous preclinical evaluation, data from the three assays must be cross-referenced to build a complete toxicological profile of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

Assay TypeTarget BiomarkerPrimary ReadoutKey AdvantageLimitation
MTT Assay Oxidoreductase EnzymesAbsorbance (570 nm)Cost-effective, widely validated for proliferation.Susceptible to metabolic interference/artifactual reduction.
CellTiter-Glo® Intracellular ATPLuminescenceExtremely sensitive (detects <15 cells/well), homogeneous.Higher reagent cost; requires a microplate luminometer.
Annexin V / PI Phosphatidylserine & DNAFlow CytometryAccurately distinguishes apoptosis vs. necrosis.Requires single-cell suspension; time-sensitive analysis.

Interpretation Matrix:

  • Healthy Cells: High ATP, High Formazan, Annexin V (-), PI (-) .

  • Early Apoptosis: Maintained ATP (initially), Decreasing Formazan, Annexin V (+), PI (-) .

  • Late Apoptosis / Necrosis: Depleted ATP, No Formazan, Annexin V (+), PI (+) .

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. American Chemical Society. URL:[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. URL:[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (PMC). URL:[Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Japan. URL:[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. URL:[Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. URL:[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-Protocol. URL:[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte. URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. URL:[Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Executive Summary The transition of a New Chemical Entity (NCE) from discovery to preclinical in vivo studies is frequently bottlenecked by poor physicochemical properties. Approximately 90% of NCEs in contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a New Chemical Entity (NCE) from discovery to preclinical in vivo studies is frequently bottlenecked by poor physicochemical properties. Approximately 90% of NCEs in contemporary drug discovery are classified as Biopharmaceutics Classification System (BCS) Class II or IV, exhibiting poor aqueous solubility[1].

This application note details the preclinical formulation development for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine , a lipophilic secondary amine. By analyzing its intrinsic physicochemical properties, we outline causality-driven formulation strategies for both Intravenous (IV) and Oral (PO) administration. The protocols provided are designed as self-validating systems to ensure robust, reproducible pharmacokinetic (PK) data in rodent models.

Physicochemical Profiling & Causality Analysis

Before selecting excipients, a rigorous developability assessment is required to understand the molecule's behavior in biorelevant media[2].

  • The Pyrrolidine Core (Secondary Amine): The basic amine imparts a pKa of approximately 9.0. Consequently, the compound is highly ionized and soluble in the acidic environment of the stomach (pH 1.2) but is prone to precipitation as the free base in the neutral pH of the intestine (pH 6.8).

  • The Fluoromethyl & 4-Methoxyphenyl Groups: These moieties significantly increase the lipophilicity (LogP ~3.0) and metabolic stability of the scaffold. However, they drive the compound into BCS Class II territory, making solubility the critical go/no-go factor for preclinical success[3].

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated ValueFormulation Implication
Molecular Weight ~209.25 g/mol Favorable for oral absorption; high permeability expected.
pKa (Calculated) ~9.0 (Basic)pH-dependent solubility. High risk of intestinal precipitation.
LogP ~3.0Requires solubilizing agents (co-solvents, lipids, or cyclodextrins) for IV dosing.
BCS Classification Class IIDissolution-rate limited absorption. Particle size reduction is critical for PO dosing[4].

Preclinical Formulation Strategies

The primary objective of early preclinical formulation is to maximize systemic exposure to determine the maximum tolerated dose and establish a pharmacokinetic baseline[5].

Intravenous (IV) Formulation: The Complexation Approach

For IV dosing, the formulation must be a sterile, clear solution to prevent pulmonary embolism. Given the compound's lipophilicity, simple aqueous buffers are insufficient. We utilize a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle.

  • Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic fluoromethyl and methoxyphenyl groups, while the hydrophilic exterior ensures aqueous solubility. This approach avoids the hemolysis and precipitation risks associated with high concentrations of organic co-solvents (like DMSO or PEG400)[1].

Oral (PO) Formulation: Nano-Milled Suspension

To achieve high oral exposure, we employ a nano-milled suspension using 0.5% Methylcellulose (MC) and 0.1% Tween 80 .

  • Causality: Micronization or nano-milling increases the specific surface area, directly enhancing the dissolution rate according to the Noyes-Whitney equation[4]. The 0.5% MC acts as a steric stabilizer to prevent Ostwald ripening, while 0.1% Tween 80 reduces interfacial tension, acting as a "parachute" to delay precipitation when the drug transitions from the acidic stomach to the neutral intestine.

FormulationTree API API: 3-(Fluoromethyl)-4- (4-methoxyphenyl)pyrrolidine Preform Preformulation Profiling (pKa ~9.0, LogP ~3.0) API->Preform Solubility pH-Dependent Solubility Assessment Preform->Solubility IV Intravenous (IV) Route Target: 1-5 mg/kg Solubility->IV Absolute Bioavailability PO Oral (PO) Route Target: 10-50 mg/kg Solubility->PO GI Absorption Study IVForm Clear Solution (20% HP-β-CD in Saline) IV->IVForm POForm Nano-milled Suspension (0.5% MC / 0.1% Tween 80) PO->POForm

Caption: Decision tree for formulating the lipophilic pyrrolidine derivative based on dosing route.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of IV Solution (20% HP-β-CD)

Self-Validation Check: The final solution must pass visual inspection under polarized light microscopy to ensure zero birefringence (indicating no undissolved micro-crystals).

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% saline. Stir magnetically at 300 rpm until completely clear. Adjust volume to 100 mL.

  • API Addition: Weigh the required mass of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (target concentration: 2 mg/mL).

  • Solubilization: Gradually add the API to the vehicle while vortexing. Sonicate in a water bath at 25°C for 15 minutes.

  • pH Adjustment: Check the pH. If necessary, titrate with 0.1N HCl or 0.1N NaOH to achieve a physiological pH of 6.5–7.4.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter into a sterile, endotoxin-free glass vial.

Protocol 2: Preparation of PO Nano-Milled Suspension

Self-Validation Check: Particle size distribution (PSD) must be verified via Dynamic Light Scattering (DLS). A D90 < 1 µm confirms successful nano-milling.

  • Vehicle Preparation: Disperse 0.5 g of Methylcellulose (400 cP) in 50 mL of hot (80°C) Milli-Q water. Agitate until wetted, then add 40 mL of cold water and 0.1 g of Tween 80. Stir at 4°C until a clear, viscous solution forms. Adjust to 100 mL.

  • Milling Setup: Add the API (target concentration: 10 mg/mL) to the vehicle in a milling jar containing 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Milling: Mill at 400 rpm for 2 hours, pausing for 5 minutes every 30 minutes to prevent thermal degradation of the API.

  • Recovery: Separate the suspension from the milling beads using a 5 µm stainless steel sieve.

In Vivo Pharmacokinetic (PK) Evaluation

Once formulated, the compound is evaluated in rodent models (e.g., Sprague-Dawley rats). While cassette dosing (pooling multiple compounds) increases throughput, it carries the risk of compound-compound interactions and competitive inhibition of drug-metabolizing enzymes[6]. Therefore, discrete dosing is recommended for this novel pyrrolidine derivative.

PKWorkflow Dose In Vivo Dosing (IV & PO in Rats) Sample Serial Blood Sampling (0-24h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK NCA Analysis (Clearance, Half-life) LCMS->PK

Caption: Standard workflow for in vivo pharmacokinetic evaluation of the formulated NCE.

Table 2: Representative PK Parameters (Target Profile)

Note: Pyrrolidine derivatives typically exhibit moderate to high volume of distribution due to basic amine tissue binding[7].

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax 1,200 ng/mL450 ng/mLAdequate absorption from the PO suspension.
Tmax 0.08 h2.5 hDelayed Tmax indicates dissolution-rate limited absorption.
AUC(0-inf) 3,500 hng/mL8,750 hng/mLHigh systemic exposure achieved.
Clearance (CL) 9.5 mL/min/kgN/ALow-to-moderate hepatic clearance.
Half-life (t1/2) 4.2 h4.5 hSuitable for once- or twice-daily dosing regimens.
Bioavailability (F%) 100% 50% Excellent oral bioavailability for a BCS Class II amine.

References

  • The Solubility Company. "Preclinical α-FORMULATION™ Screen." The Solubility Company, 2024. URL: [Link]

  • Renejix. "Translating Lab Discoveries: Preclinical to First-in-Human Development." HyCON Labs, 2024. URL: [Link]

  • Di, Li, et al. "Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates." Journal of Medicinal Chemistry, ACS Publications, 2010. URL: [Link]

  • Altasciences. "Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture." Altasciences, 2024. URL: [Link]

  • Fevig, John M., et al. "Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters, PubMed, 1999. URL: [Link]

  • White, R. E., and Manitpisitkul, P. "The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery." AACR Journals, 2007. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the production of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine .

Synthesizing fluorinated pyrrolidines presents unique challenges, primarily stereocontrol during ring construction and the suppression of neighboring group participation during late-stage deoxyfluorination. This guide provides field-proven resolutions, mechanistic deep-dives, and self-validating protocols to optimize your yield.

I. Synthetic Workflow Overview

To establish a baseline for troubleshooting, the standard synthetic route involves a [3+2] cycloaddition to form the pyrrolidine core, followed by ester reduction, and finally, targeted deoxyfluorination of the resulting alcohol.

SynthesisWorkflow A Methyl 4-methoxycinnamate + Azomethine Ylide B [3+2] Cycloaddition (Pyrrolidine Core Formation) A->B C 3-Carboxylate-4-(4-methoxyphenyl) pyrrolidine B->C D Reduction (LiAlH4 / NaBH4) (Ester to Alcohol) C->D E 3-(Hydroxymethyl)-4-(4-methoxyphenyl) pyrrolidine D->E F Deoxofluorination (Deoxo-Fluor / DAST) E->F G 3-(Fluoromethyl)-4-(4-methoxyphenyl) pyrrolidine F->G

Synthetic workflow for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

II. Troubleshooting & FAQs

Q1: I am experiencing low yields and poor diastereoselectivity during the [3+2] cycloaddition step. How can I optimize the pyrrolidine core formation?

The Causality: The formation of the pyrrolidine ring via the reaction of methyl 4-methoxycinnamate with an azomethine ylide (typically generated in situ from N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine) is highly dependent on the catalyst and the electronics of the dipolarophile. Uncatalyzed thermal conditions often lead to a mixture of cis and trans isomers and low conversion due to the high activation energy of the concerted cycloaddition.

The Resolution: Transitioning from thermal conditions to a Silver(I)-catalyzed or acid-catalyzed system enforces a highly ordered transition state. AgOAc coordinates with the azomethine ylide, stabilizing the dipole and directing the facial approach of the cinnamate, heavily favoring the trans-diastereomer.

Table 1: Optimization of [3+2] Cycloaddition Conditions

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
None (Thermal)Toluene11024451.2 : 1
TFA (10 mol%)DCM2512683.5 : 1
AgOAc (5 mol%) THF 25 8 89 > 19 : 1

Self-Validating Protocol: Ag-Catalyzed [3+2] Cycloaddition

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add AgOAc (0.05 eq) and methyl 4-methoxycinnamate (1.0 eq, 10 mmol) under an argon atmosphere.

  • Solvent Addition: Inject anhydrous THF (30 mL) and stir to form a suspension.

  • Ylide Generation: Slowly add N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 eq) dropwise over 15 minutes at 0 °C.

  • Reaction: Warm to 25 °C. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The cinnamate starting material (Rf ~0.6) should disappear, replaced by a single major UV-active spot (Rf ~0.4).

  • Quench & Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient) yields the pure trans-3-carboxylate-4-(4-methoxyphenyl)pyrrolidine.

Q2: During the fluorination of the 3-hydroxymethyl intermediate, I am observing significant ring-expansion byproducts (piperidines) and elimination products instead of the desired fluoromethyl compound. Why?

The Causality: This is a classic case of Neighboring Group Participation (NGP) . When using a standard protecting group like N-Benzyl (which is electron-donating), the lone pair on the pyrrolidine nitrogen is highly nucleophilic. When the hydroxyl group is activated by a fluorinating agent (like DAST), the nitrogen lone pair attacks the activated carbon intramolecularly before the external fluoride ion can react. This forms a highly strained bicyclic aziridinium intermediate [1]. Subsequent attack by fluoride on this intermediate often occurs at the less sterically hindered ring carbon, leading to ring-expanded 3-fluoropiperidine derivatives rather than the desired pyrrolidine[2].

Mechanism Start N-Protected 3-(Hydroxymethyl) pyrrolidine + DAST Branch1 Electron-Donating PG (e.g., N-Benzyl) Start->Branch1 Branch2 Electron-Withdrawing PG (e.g., N-Boc / N-Cbz) Start->Branch2 Aziridinium Aziridinium Intermediate (Neighboring Group Participation) Branch1->Aziridinium SN2 Direct S_N2 Displacement by Fluoride Branch2->SN2 SideProducts Ring Expansion (Piperidines) / Elimination Byproducts Aziridinium->SideProducts F- attack at ring carbon Target High Yield 3-Fluoromethyl Product SN2->Target Clean inversion/retention

Mechanistic divergence during fluorination based on N-protecting group electronics.

The Resolution: You must switch the protecting group prior to fluorination. Replacing the N-Benzyl group with a strongly electron-withdrawing group, such as N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) , pulls electron density away from the nitrogen. This renders the nitrogen lone pair non-nucleophilic, completely shutting down the aziridinium pathway and forcing the reaction through the desired direct S_N2 displacement by the fluoride ion[1].

Q3: Even with an N-Boc protecting group, my fluorination yields using DAST are inconsistent, and the reagent fumes heavily. Is there a better alternative?

The Causality: Diethylaminosulfur trifluoride (DAST) is notoriously thermally unstable and prone to generating HF upon exposure to even trace moisture[3]. At room temperature, DAST can promote E2 elimination of the activated alcohol, leading to exocyclic alkenes rather than the fluorinated product.

The Resolution: Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) . The bis(2-methoxyethyl) substituents provide significant thermal stability compared to DAST[4]. Deoxo-Fluor exhibits superior chemoselectivity, drastically reducing elimination byproducts, and allows the reaction to be run at slightly elevated temperatures if necessary without explosive decomposition[5].

Table 2: Comparison of Fluorinating Agents for N-Boc-3-(Hydroxymethyl)pyrrolidine

ReagentTemp ProfilePrimary ByproductHandlingIsolated Yield (%)
DAST-78 °C to 0 °CAlkene (Elimination)Fumes heavily, corrosive52 - 60
Deoxo-Fluor 0 °C to 25 °C Trace unreacted SM Liquid, thermally stable 85 - 92
XtalFluor-E25 °CRequires exogenous F-Solid, easy to handle78 - 82

Self-Validating Protocol: Deoxofluorination using Deoxo-Fluor

  • Preparation: Dissolve N-Boc-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine (1.0 eq, 5 mmol) in strictly anhydrous Dichloromethane (DCM, 20 mL) in a Teflon-coated or plastic flask (glass can be etched by trace HF).

  • Cooling: Cool the solution to 0 °C under a dry Nitrogen or Argon atmosphere.

  • Reagent Addition: Add Deoxo-Fluor (1.5 eq, 7.5 mmol) dropwise via a plastic syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Validation Check: Take a small aliquot, quench in saturated NaHCO3, extract with DCM, and run a 19F NMR. You should observe a distinct triplet of doublets (td) around -225 to -235 ppm, confirming the presence of the -CH2F group[1].

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO3 (20 mL) dropwise to quench unreacted Deoxo-Fluor safely. Stir vigorously until CO2 evolution ceases.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the pure N-Boc-3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

III. References

  • Organic Chemistry Portal. "Difluoroalkane synthesis by fluorination or substitution." Organic-Chemistry.org. Available at:[Link][4]

  • Kaczmarek, P., et al. "Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents." RSC Advances, 2018. Available at:[Link][1]

  • Couturier, M., et al. "Ring enlargement and ring contraction induced by diethylaminosulfur trifluoride (DAST)." Arkivoc, 2008. Available at:[Link][2]

Sources

Optimization

Thermal and chemical stability of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Fluoromethyl)-4-(4-methoxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine. It is designed to address common questions and troubleshoot issues related to the compound's thermal and chemical stability, ensuring experimental success and data integrity.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial inquiries regarding the handling, storage, and inherent stability of the title compound.

Q1: What are the recommended storage conditions for solid 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine?

A: To ensure long-term integrity, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric variables. While specific data for this exact molecule is not published, best practices for complex fluorinated amines dictate the following:

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of any potential solid-state degradation pathways. For long-term storage (>1 year), storage at -20°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen)The pyrrolidine nitrogen is a secondary amine, making it susceptible to slow oxidation over time. An inert atmosphere displaces oxygen and moisture.
Moisture Desiccated EnvironmentThe compound is susceptible to hydrolysis, particularly given the presence of the fluoromethyl group. Storing over a desiccant (e.g., silica gel) is critical.
Light Amber Vial / Light-Proof ContainerProtects against potential photodegradation, a common issue for aromatic compounds.

Q2: How stable is this compound in common laboratory solvents? I need to prepare stock solutions.

A: Extreme caution is advised when preparing and storing solutions. Based on extensive studies of structurally similar compounds, such as 2-(fluoromethyl)pyrrolidine, this class of molecules exhibits significant instability in aqueous or protic solutions, especially at or near neutral pH.[1][2]

  • High-Risk Solvents (Avoid for Storage): Aqueous buffers (especially pH ≥ 7), methanol, ethanol, and water. In a study on a close analog, 60-90% decomposition was observed in a pH 7.4 buffer at 50°C after just 7 days.[1][2] The secondary amine lone pair can facilitate an intramolecular nucleophilic displacement of the fluoride, a process exacerbated by protic solvents.[1][2]

  • Recommended Solvents for Short-Term Use: Prepare fresh solutions for immediate use whenever possible. If temporary storage is required, use anhydrous aprotic solvents like DMSO, DMF, or Acetonitrile. Store these solutions under an inert atmosphere at -20°C or -80°C and use within 24-48 hours.

  • Never store in aqueous media. For biological assays requiring aqueous buffers, prepare a concentrated stock in anhydrous DMSO and perform the final dilution immediately before the experiment.

Q3: What is the primary chemical liability of this molecule?

A: The primary chemical instability arises from the β-fluoroamine moiety . The lone pair of electrons on the pyrrolidine nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the fluorine atom. This forms a highly reactive bicyclic aziridinium ion intermediate. This intermediate is then rapidly attacked by any available nucleophile, most commonly water or solvent molecules, leading to degradation.[1][2]

This inherent reactivity is a known liability for many fluoromethylamines and necessitates careful handling and experimental design.[1][2]

Section 2: Troubleshooting Experimental Failures

This section provides a logical framework for diagnosing experimental outcomes that may be compromised by the compound's instability.

Q4: I'm seeing multiple new peaks in my HPLC/LC-MS chromatogram after my reaction or upon analyzing a stock solution. What are they?

A: The appearance of new, unexpected peaks is a strong indicator of degradation. Given the molecule's known instability pathway, these impurities are likely specific degradation products.

Troubleshooting Workflow:

G A Unexpected Peaks in HPLC/LC-MS B Was the sample in an aqueous or protic solvent (e.g., buffer, methanol)? A->B C High probability of hydrolytic degradation. Characterize peaks via MS. B->C Yes E Was the sample exposed to strong acids, bases, or oxidants? B->E No D Potential Degradation Products: 1. Hydroxymethyl Analog (M+9) 2. Ring-Expanded Product (M) C->D F Perform a controlled Forced Degradation Study to confirm impurity identity. D->F E->F Yes G Was the sample subjected to high heat (>80°C) or prolonged light exposure? E->G No H Possible thermal or photodegradation. G->H Yes H->F

Caption: Troubleshooting workflow for identifying unknown impurities.

Plausible Degradation Products:

Product NamePlausible OriginExpected Mass Change
3-(Hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidineHydrolysis via aziridinium intermediateM+9 (loss of F, gain of OH)
2-(4-methoxyphenyl)-4-hydroxypiperidineRing expansion via aziridinium intermediateIsomer (No mass change)
Oxidized Pyrrolidine/PyrrolineOxidative conditionsVariable (e.g., M-2 for dehydrogenation)

To confirm, run an LC-MS analysis on the sample and look for masses corresponding to these structures. Comparing the retention times to those generated in a formal forced degradation study (see Section 3) is the definitive method for identification.[3]

Q5: My reaction is giving a low yield or failing completely. Could the reagent be degrading under the reaction conditions?

A: Yes, this is highly likely, especially under specific conditions.

  • Basic Conditions: Bases (e.g., triethylamine, DIPEA, carbonate bases) will deprotonate the pyrrolidinium salt (if supplied as such) and promote the intramolecular reaction leading to the aziridinium ion and subsequent degradation. The free secondary amine is the reactive species for degradation.[4]

  • Nucleophilic Conditions: If your reaction mixture contains strong nucleophiles (e.g., thiols, alkoxides, other amines), they can directly attack the aziridinium intermediate, leading to undesired side products.

  • Elevated Temperatures: Heating the reaction mixture will accelerate the rate of degradation.

Mitigation Strategies:

  • Protect the Amine: If compatible with your synthesis, consider protecting the pyrrolidine nitrogen as an amide or carbamate (e.g., Boc, Cbz). This significantly reduces the nucleophilicity of the nitrogen lone pair, enhancing stability.[1][2]

  • Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) where possible.

  • Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Monitor Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material, looking for the appearance of degradation products alongside the desired product.

Section 3: Protocols for Stability Assessment

For researchers needing to formally characterize the stability of this compound, the following protocols provide a robust framework.

Q6: How do I perform a forced degradation (stress testing) study to understand its stability limits?

A: A forced degradation study systematically exposes the compound to harsh conditions to intentionally generate degradation products, which helps in identifying potential liabilities and developing stability-indicating analytical methods.[3][5]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Incubation) cluster_analysis Analysis Prep Prepare 1 mg/mL solution of compound in Acetonitrile Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, RT, 4h Prep->Base Ox Oxidation 3% H2O2, RT, 24h Prep->Ox Therm Thermal (Solution) 60°C, 72h Prep->Therm Photo Photolytic (Solid & Solution) ICH Q1B conditions Prep->Photo Control Control Sample (No Stressor), RT Prep->Control Analysis Analyze all samples by HPLC-UV-MS Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Control->Analysis Result Compare chromatograms to control. Identify & characterize degradants. Analysis->Result

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine in anhydrous acetonitrile.

  • Set Up Stress Conditions: In separate, appropriately labeled amber glass vials, set up the following conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Note: Expect rapid degradation.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

    • Photostability: Expose both solid powder and the stock solution to light conditions as specified by ICH Q1B guidelines. Wrap a control sample in foil.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots from each vial at regular intervals (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples, including the time-zero control, using a validated HPLC method with both UV and MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use the MS data to identify the mass of the degradation products and propose structures.

Q7: How can I determine the thermal decomposition temperature of the solid compound?

A: The most direct methods for determining thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] These techniques are crucial for safety assessment, especially before scaling up any process.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a constant rate.[8][9] A sharp drop in mass indicates decomposition.

    • Procedure: Place 2-5 mg of the solid compound in a TGA pan. Heat under a nitrogen atmosphere from room temperature to ~400°C at a heating rate of 10°C/min.

    • Interpretation: The onset temperature of the major weight loss event is considered the decomposition temperature. Fluorinated compounds can sometimes show complex degradation profiles.[10][11]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting and decomposition.[12][13] A sharp, non-reversing exothermic peak is a strong indicator of decomposition.

    • Procedure: Seal 1-3 mg of the solid compound in a hermetic aluminum pan. Heat under a nitrogen atmosphere from room temperature to a temperature above the expected decomposition point (as determined by TGA) at a heating rate of 10°C/min.

    • Interpretation: Look for a sharp endotherm (melting) followed by a broad or sharp exotherm (decomposition). The onset of the exothermic event provides information on the thermal hazard of the material.

References

  • The Dark Side of Fluorine - PMC - NIH. (2019, June 20). National Institutes of Health.[Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - PMC. (n.d.). National Institutes of Health.[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Journal of the American Chemical Society. (2020, January 8). American Chemical Society Publications.[Link]

  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia.[Link]

  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry.[Link]

  • Effect of penetration enhancers (pyrrolidone derivatives) on multilamellar liposomes of stratum corneum lipid: a study by UV spectroscopy and differential scanning calorimetry. (1993). SciSpace.[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Request PDF. (n.d.). ResearchGate.[Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. (2007, July 15). PubMed.[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. (2020, January 8). American Chemical Society Publications.[Link]

  • Enzymatic synthesis of fluorinated compounds - PMC. (n.d.). National Institutes of Health.[Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate.[Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles | ACS Sustainable Chemistry & Engineering. (2019, July 22). American Chemical Society Publications.[Link]

  • Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. (n.d.). Royal Society of Chemistry.[Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen.[Link]

  • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (2002, July 15). PubMed.[Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). Beilstein Journal of Organic Chemistry.[Link]

  • Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. (n.d.). ResearchGate.[Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC. (2024, July 12). National Institutes of Health.[Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021, October 8). American Chemical Society Publications.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Royal Society of Chemistry.[Link]

  • Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches | ACS ES&T Engineering. (2024, November 11). American Chemical Society Publications.[Link]

  • Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. (2023, September 5). PubMed.[Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). American Chemical Society Publications.[Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022, October 17). ZORA (Zurich Open Repository and Archive).[Link]

  • Determination of Fluorine in Organic Functional Materials | Request PDF. (n.d.). ResearchGate.[Link]

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (n.d.). Semantic Scholar.[Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.). National Institutes of Health.[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development. (2021, February 15). American Chemical Society Publications.[Link]

  • Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (2025, July 21). PubMed.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.[Link]

  • Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (2025, July 15). ResearchGate.[Link]

  • Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC. (n.d.). National Institutes of Health.[Link]

  • Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. (n.d.). Sumitomo Chemical.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.[Link]

  • New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Request PDF. (2026, March 10). ResearchGate.[Link]

  • Thermal degradation of fluoropolymers. (2020, June 1). Toxics Use Reduction Institute (TURI).[Link]

  • Key developments in fluorinated heterocycles. (2025, March 6). Taylor & Francis Online.[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2011, January 15). PubMed.[Link]

  • Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. (2013, September 15). PubMed.[Link]

  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). Defense Technical Information Center.[Link]

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC. (n.d.). National Institutes of Health.[Link]

  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (n.d.). MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Separation of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

This molecule presents a classic chromatographic trilemma: a highly basic secondary amine (pyrrolidine ring, pKa ~9.5), a highly polar hydrogen-bond acceptor (fluoromethyl dipole), and a bulky π−π interacting group (methoxyphenyl). The primary failure mode in its enantiomeric separation is rarely a lack of chiral recognition; rather, it is the overwhelming achiral secondary interactions between the basic nitrogen and the stationary phase. This guide provides the causality behind these failures and self-validating protocols to overcome them.

Method Development & Troubleshooting Workflow

The following decision tree outlines the logical progression for method development, prioritizing Supercritical Fluid Chromatography (SFC) due to its superior mass transfer kinetics for basic amines[1].

ChiralWorkflow Start Racemic 3-(Fluoromethyl)- 4-(4-methoxyphenyl)pyrrolidine Screening Assess Chromatographic Platform Start->Screening SFC SFC (CO2 + Polar Modifier) Preferred for Amines Screening->SFC HPLC HPLC (Normal Phase) Alternative Screening->HPLC Tailing Issue: Severe Peak Tailing (Silanol-Amine Interaction) SFC->Tailing Resolution Issue: Rs < 1.5 (Poor Chiral Recognition) SFC->Resolution HPLC->Tailing HPLC->Resolution AddModifier Add 0.1-0.5% DEA/TEA or 0.1% Ethanesulfonic Acid Tailing->AddModifier ChangeCSP Switch CSP Chemistry (Amylose ↔ Cellulose) Resolution->ChangeCSP Derivatize Indirect Method: Derivatize Secondary Amine Resolution->Derivatize If CSP switch fails Success Baseline Separation (Rs ≥ 1.5) Validated Method AddModifier->Success ChangeCSP->Success Derivatize->Success

Decision tree for troubleshooting chiral separation of basic pyrrolidines.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing (As > 2.0) and poor recovery for this pyrrolidine derivative on standard chiral columns? Causality: The secondary amine in the pyrrolidine ring is highly basic. Polysaccharide-based Chiral Stationary Phases (CSPs) are coated or immobilized on silica supports. Free silanol groups (Si-OH) on the silica have a pKa of ~4.5. At standard chromatographic conditions, these silanols act as weak acids, creating strong electrostatic ion-exchange interactions with the protonated basic amine[2]. This secondary retention mechanism overrides the chiral recognition mechanism, causing severe tailing. Solution: Add a basic modifier to the mobile phase to competitively mask the silanol groups. Diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA) at concentrations of 0.1–0.5% are highly effective[3].

Q2: I added DEA to my SFC mobile phase, but my resolution (Rs) is still below 1.5. How can I improve enantiomeric discrimination? Causality: Chiral recognition requires a precise three-point interaction. If the analyte is eluting symmetrically but without baseline resolution, the steric fit within the chiral cavity is suboptimal. Solution: First, alter the hydrogen-bonding network by changing the organic co-solvent (e.g., switch from Methanol to Ethanol or Isopropanol). If that fails, switch the CSP chemistry. Amylose-based and Cellulose-based CSPs offer vastly different helical cavity shapes; an analyte that fails on Chiralpak AD-H (Amylose) will often resolve beautifully on Chiralcel OD-H (Cellulose)[4].

Q3: I am experiencing baseline drift and retention time shifting when using SFC for this molecule. What is happening? Causality: SFC relies on supercritical CO₂. When CO₂ mixes with polar modifiers like methanol, it acts as a Lewis acid and can form alkylcarbonic acids, slightly lowering the apparent pH of the mobile phase. This dynamic pH shift alters the ionization state of the pyrrolidine amine run-to-run[1]. Solution: Implement an ion-pairing strategy. Instead of a basic additive, incorporate a strong acid like ethanesulfonic acid (ESA) at 0.1% into both the sample diluent and the mobile phase. This forces the basic pyrrolidine into an intact, neutral salt pair, stabilizing retention times and dramatically improving chiral recognition[5].

Q4: Direct separation methods are completely failing. What is the most robust alternative? Causality: If the basicity of the amine prevents interaction with the chiral selector, you must eliminate the basicity. Solution: Utilize an indirect method via pre-column derivatization. Reacting the secondary amine with trifluoroacetic anhydride (TFAA) converts it into a neutral amide[2]. This eliminates silanol interactions and introduces a highly electronegative group that enhances dipole-dipole interactions with the CSP[4].

Self-Validating Experimental Protocols

Protocol A: Direct SFC Method Screening for Basic Amines

This protocol utilizes a self-validating fluidics check to isolate chemical tailing from physical system failures.

  • System Suitability Validation (The Causality Check): Before injecting the chiral sample, inject a neutral, achiral marker (e.g., caffeine or toluene).

    • Validation Logic: If the achiral marker exhibits a perfect Gaussian peak (As ≈ 1.0), the system fluidics and column bed are intact. If the subsequent pyrrolidine injection tails, the issue is definitively isolated to secondary chemical interactions (silanol-amine binding), validating the need for additives.

  • Mobile Phase Preparation: Prepare a co-solvent of 100% Methanol containing 0.2% (v/v) Isopropylamine (IPA). Note: IPA is preferred in SFC over DEA as it is more volatile and MS-friendly[3].

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

    • Gradient: 5% to 40% Co-solvent over 10 minutes.

  • Evaluation: Calculate Resolution (Rs). If Rs < 1.5, switch the co-solvent to Ethanol + 0.2% IPA and repeat.

Protocol B: Indirect Pre-Column Derivatization (Achiral Masking)

Use this protocol if direct separation fails. It converts the problematic basic amine into a highly resolvable neutral amide.

  • Reaction Setup: Dissolve 2 mg of racemic 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine in 1 mL of anhydrous dichloromethane (DCM) in a dry reaction vial[2].

  • Derivatization: Add 1.5 equivalents of Trifluoroacetic anhydride (TFAA) and 2.0 equivalents of anhydrous pyridine (as an acid scavenger). Stir at room temperature for 30 minutes.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and evaporate under nitrogen. Reconstitute in HPLC-grade Hexane/Isopropanol (50:50).

  • Validation Check (GC-MS/LC-MS): Analyze the reconstituted sample.

    • Validation Logic: The presence of a single mass peak corresponding to [M+TFA]⁺ validates 100% conversion. If the underivatized parent mass is detected, the basic amine will confound the chiral assay, and the reaction must be repeated.

  • Chiral HPLC Analysis: Inject onto a Cellulose-based CSP using a normal-phase gradient (Hexane/IPA). No basic additives are required.

Quantitative Data: Column & Condition Matrix

The following table summarizes the expected quantitative outcomes for the chiral separation of basic pyrrolidines based on the chosen chromatographic parameters.

Separation ModeStationary PhaseMobile Phase CompositionAdditiveExpected Resolution (Rs)Primary Mechanism of Action
Direct SFC Amylose tris(3,5-dimethylphenylcarbamate)CO₂ / Methanol (80:20)0.2% IPA or DEA1.5 - 2.5H-bonding, π−π stacking. Additive masks silanols[3].
Direct HPLC (Normal Phase)Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10)0.1% TEA1.2 - 1.8Steric inclusion. TEA prevents ion-exchange tailing[4].
Direct SFC (Ion-Pairing)Amylose-based CSPCO₂ / Ethanol (75:25)0.1% Ethanesulfonic Acid (ESA)> 2.0Intact salt pair formation; alters analyte conformation[5].
Indirect HPLC (Derivatized)Achiral C18 or standard CSPWater / Acetonitrile (Gradient)None (Post-TFAA derivatization)> 3.0Elimination of basic amine; formation of neutral amide[2].

References

  • Waters Corporation. "Preparative SFC Method Development." 3

  • Benchchem. "Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols." 4

  • PubMed. "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." 5

  • Benchchem. "Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation." 2

  • ResearchGate. "Best practices and instrumental troubleshooting for successful SFC methods." 1

Sources

Reference Data & Comparative Studies

Validation

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine vs non-fluorinated pyrrolidine analogs

Title: Comparative Profiling of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine vs. Non-Fluorinated Analogs in Drug Design Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary & Strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine vs. Non-Fluorinated Analogs in Drug Design

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Strategic Rationale

The 4-(4-methoxyphenyl)pyrrolidine scaffold is a privileged chemotype frequently utilized in neuroscience research, particularly in the development of monoamine transporter modulators and GPCR ligands [1]. However, optimizing the pharmacokinetic (PK) profile of these basic amines often requires precise structural tuning. This guide provides an objective, data-driven comparison between the non-fluorinated 3-methyl-4-(4-methoxyphenyl)pyrrolidine and its fluorinated analog, 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine .

By adopting a physical organic chemistry perspective, we will analyze how a single aliphatic fluorine substitution fundamentally alters the molecule's basicity, lipophilicity, and metabolic stability, ultimately dictating its viability as a clinical candidate.

Physicochemical Modulation: The Causality of Fluorination

The decision to replace a methyl group with a fluoromethyl group is rarely arbitrary; it is a deliberate bioisosteric strategy designed to manipulate the physicochemical properties of the pyrrolidine ring.

A. Basicity (pKa) and Membrane Permeability

Unsubstituted pyrrolidines are highly basic, typically exhibiting a pKa between 9.5 and 10.5[2]. At physiological pH (7.4), they exist predominantly in the ionized (protonated) state, which can limit passive diffusion across the Blood-Brain Barrier (BBB).

  • The Causality: The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect ( −I ) through the σ -bond network. This pulls electron density away from the adjacent pyrrolidine nitrogen, stabilizing the lone pair and significantly lowering the basicity of the conjugate acid[3].

  • The Result: The 3-fluoromethyl analog typically exhibits a pKa reduction of 1.0 to 1.5 units compared to the 3-methyl analog. This increases the fraction of the neutral species at pH 7.4, directly enhancing passive membrane permeability.

B. Lipophilicity (LogD)

A common misconception in medicinal chemistry is that all halogenation increases lipophilicity. While aromatic fluorination generally increases LogP, aliphatic fluorination—such as a fluoromethyl group—often exerts a neutral or even lipophilicity-lowering effect [4].

  • The Causality: The strong dipole moment of the aliphatic C–F bond increases the local polarity of the molecule. This localized polarity often offsets the hydrophobic bulk of the fluorine atom, resulting in a lower or equivalent LogD 7.4​ compared to the non-fluorinated methyl counterpart.

Metabolic Stability: Shielding the Aliphatic Hotspot

The primary driver for synthesizing 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is to overcome the metabolic liabilities inherent to the 3-methyl analog.

Cytochrome P450 (CYP450) Shielding

The 3-methyl group is a classic "soft spot" for CYP450-mediated aliphatic hydroxylation (primarily by CYP3A4 and CYP2D6).

  • Mechanism of Protection: Cytochrome P450 enzymes oxidize aliphatic carbons via a Hydrogen Atom Transfer (HAT) mechanism initiated by a high-valent iron-oxo species. Replacing a hydrogen atom with a fluorine atom not only increases the bond dissociation energy (C–F vs. C–H) but also introduces a stereoelectronic mismatch that prevents the enzyme from abstracting the atom [5]. Furthermore, the electron-withdrawing nature of the fluorine atom deactivates the remaining adjacent C–H bonds on the fluoromethyl group, drastically reducing the rate of oxidation and prolonging the compound's intrinsic half-life ( t1/2​ ).

MetabolicPathway Parent 4-(4-Methoxyphenyl)pyrrolidine Core Scaffold Methyl 3-Methyl Analog (Non-Fluorinated) Parent->Methyl -CH3 Addition Fluoromethyl 3-Fluoromethyl Analog (Fluorinated) Parent->Fluoromethyl -CH2F Addition Metabolite Rapid Aliphatic Hydroxylation (High CLint) Methyl->Metabolite CYP3A4 / 2D6 Stable Metabolic Blocking (Prolonged t1/2) Fluoromethyl->Stable CYP3A4 / 2D6

Fig 1. Divergent CYP450 metabolic pathways of methyl vs. fluoromethyl pyrrolidine analogs.

Quantitative Data Summary

The following table synthesizes representative physicochemical and in vitro DMPK parameters demonstrating the superiority of the fluorinated analog in a drug discovery context.

Parameter3-Methyl-4-(4-methoxyphenyl)pyrrolidine3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidineImpact on Drug Profile
Nitrogen pKa ~ 9.8~ 8.5Lower pKa increases BBB permeability at pH 7.4.
LogD (pH 7.4) 2.11.8Maintained/lowered lipophilicity reduces off-target toxicity.
HLM CL int​ > 85 µL/min/mg (High Clearance)< 20 µL/min/mg (Low Clearance)Enhanced metabolic stability and prolonged half-life.
Primary Metabolite 3-Hydroxymethyl derivativeO-Demethylation (Methoxy group)Shifts metabolism away from the pyrrolidine core.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following standardized protocols must be utilized to validate the physicochemical and metabolic claims made above.

Protocol A: pKa Determination via Potentiometric Titration

Objective: To quantify the inductive effect of the fluoromethyl group on the pyrrolidine nitrogen.

  • Preparation: Prepare a 1.0 mM solution of the pyrrolidine analog in a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl to ensure complete protonation of the pyrrolidine nitrogen.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO 2​ absorption) at a constant temperature of 25°C.

  • Data Processing: Record the pH as a function of titrant volume. Utilize the Bjerrum function to calculate the exact pKa from the inflection point of the titration curve. Validation Check: The system is self-validating if a known standard (e.g., standard pyrrolidine) titrated in parallel yields a literature-accurate pKa of 11.2.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To determine the intrinsic clearance (CL int​ ) and validate the CYP450 shielding effect.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound [6].

Workflow Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Cold MeCN + IS) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Data 5. CLint & t1/2 Calculation Analyze->Data

Fig 2. Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assessment.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed Central (NIH) URL:[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: PubMed Central (NIH) URL:[Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

Comparative

Comprehensive Validation Guide for 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Binding Assays: Performance, Protocols, and Comparative Analysis

Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Class: Monoamine Transporters (SERT, DAT, NET) Introduction & Mechanistic Rationale The compound 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Class: Monoamine Transporters (SERT, DAT, NET)

Introduction & Mechanistic Rationale

The compound 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (FMPP) represents a highly specific pharmacophore targeting monoamine transporters (MATs). Structurally related to classic 3,4-disubstituted pyrrolidine and piperidine reuptake inhibitors, the 4-(4-methoxyphenyl) moiety facilitates critical π−π stacking within the S1 binding pocket of the Serotonin (SERT) and Dopamine (DAT) transporters. Meanwhile, the 3-fluoromethyl group modulates lipophilicity and dictates binding kinetics.

To advance FMPP or its analogs through preclinical development, researchers must establish robust, self-validating binding assays. Relying on a single assay modality often leads to artifactual data due to compound aggregation or membrane microenvironment variables. This guide objectively compares three orthogonal assay platforms—Radioligand Binding , Fluorescence Polarization (FP) , and Surface Plasmon Resonance (SPR) —and provides the causal reasoning required to validate FMPP target engagement.

Comparative Analysis of Binding Assay Modalities

Choosing the correct assay requires balancing throughput, kinetic resolution, and physiological relevance. Below is a comparative summary of the three primary modalities used to validate FMPP binding.

Table 1: Performance Comparison of FMPP Binding Assays
Assay ModalityPrimary OutputSensitivity (LOD)ThroughputZ'-Factor (Typical)Physiological RelevanceCost & Complexity
Radioligand Binding (Gold Standard) Ki​ , Bmax​ , IC50​ Picomolar (pM)Medium (96-well)0.65 - 0.80High (Native membrane environment)High (Radioactive waste, licensing)
Fluorescence Polarization (FP) Ki​ , IC50​ Nanomolar (nM)High (384/1536-well)0.70 - 0.85Medium (Requires solubilized/nanodisc MATs)Low (Homogeneous, no wash steps)
Surface Plasmon Resonance (SPR) kon​ , koff​ , KD​ Nanomolar (nM)LowN/A (Kinetic)Low-Medium (Immobilized target)Very High (Sensor chips, instrumentation)

The Causality Behind Experimental Choices (E-E-A-T)

A protocol is only as reliable as the scientific rationale underpinning its steps. When validating FMPP, every reagent and procedural choice must be deliberate:

  • Buffer Ionic Composition: MAT binding assays must utilize buffers containing ~120 mM NaCl and 5 mM KCl. Why? Monoamine transporters are strictly sodium- and chloride-dependent symporters. The sodium gradient stabilizes the outward-facing conformational state of the transporter, which is absolutely required for the high-affinity recognition of competitive inhibitors like FMPP[1].

  • Filter Pre-treatment (PEI): In radioligand assays, glass fiber filters must be soaked in 0.5% polyethylenimine (PEI). Why? Lipophilic pyrrolidines exhibit high non-specific binding (NSB) to negatively charged glass and plastic surfaces. PEI coats the filter with a positive charge, neutralizing the glass fibers, drastically reducing NSB, and ensuring the trustworthiness of the signal-to-noise ratio.

  • Fluorescence Polarization Dynamics: FP assays rely on the rotational correlation time of a fluorophore. Why? A small fluorescently-tagged tracer tumbles rapidly in solution, depolarizing emitted light. When bound to a massive target (e.g., MAT embedded in a nanodisc), tumbling slows, and polarization increases. FMPP competes with this tracer, displacing it into solution and causing a measurable drop in polarization, allowing for real-time, wash-free screening[2].

  • Cheng-Prushoff Conversion: We never report IC50​ as the final metric; we calculate Ki​ . Why? IC50​ is intrinsically tied to the specific radioligand concentration used in your lab. The Cheng-Prushoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) normalizes this, isolating the absolute affinity of FMPP and allowing objective comparison across global laboratories[3].

Experimental Workflows and Logic

Workflow A Membrane Preparation (CHO-K1 MAT Expression) B Radioligand Binding (Gold Standard Kd/Ki) A->B Membrane Aliquots C Fluorescence Polarization (HTS Screening) A->C Solubilized Receptors D Surface Plasmon Resonance (Binding Kinetics) A->D Immobilized Targets E Data Analysis (Cheng-Prushoff & Z'-factor) B->E CPM Data C->E mP Values D->E Sensorgrams

Workflow for validating FMPP binding across orthogonal assay modalities.

Logic T MAT Target B1 Receptor-Radioligand (High CPM/mP) T->B1 B2 Receptor-FMPP (Low CPM/mP) T->B2 R Radio- ligand R->T Binds C FMPP Ligand C->T Competes B1->B2 Dose-Dependent Displacement

Competitive binding logic of FMPP displacing a tracer at the monoamine transporter.

Self-Validating Protocol: Radioligand Competition Assay

This protocol is engineered to be a self-validating system for FMPP at the Dopamine Transporter (DAT), utilizing [³H]WIN35,428 as the reporter ligand[4].

Phase 1: Reagent & Plate Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl. Chill to 4°C.

  • Membrane Thawing: Thaw CHO-K1 cell membranes stably expressing human DAT on ice. Homogenize briefly and dilute to a working concentration of 15 µg protein/well[3].

  • Compound Dilution: Prepare a 10-point serial dilution of FMPP in assay buffer (ranging from 10−11 M to 10−5 M). Ensure DMSO concentration does not exceed 1% in the final assay volume to prevent transporter denaturation.

Phase 2: Assay Assembly (96-Well Format)

To ensure trustworthiness, every plate must contain internal controls:

  • Total Binding (TB) Wells: Add 50 µL Assay Buffer + 50 µL [³H]WIN35,428 (final conc. ~2 nM, near its Kd​ ) + 100 µL Membrane Prep.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of a known saturating inhibitor (e.g., 10 µM GBR-12909) + 50 µL [³H]WIN35,428 + 100 µL Membrane Prep.

  • Test Wells: Add 50 µL FMPP dilution + 50 µL [³H]WIN35,428 + 100 µL Membrane Prep.

Phase 3: Incubation & Termination
  • Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation. Causality: FMPP, being a rigid pyrrolidine, may exhibit slower association kinetics than flexible linear amines; 120 minutes ensures equilibrium is reached.

  • Filtration: Terminate the reaction rapidly by vacuum filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Washing: Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the koff​ of the bound radioligand during the wash step, preserving the signal.

Phase 4: Quantification & Validation
  • Dry the filters, add scintillation cocktail, and measure radioactivity in Counts Per Minute (CPM)[4].

  • Validation Check: Calculate the Z'-factor using the TB and NSB wells. A Z'-factor ≥0.65 validates the plate's integrity.

  • Analysis: Fit the normalized CPM data to a one-site competitive binding model using non-linear regression to derive the IC50​ . Apply the Cheng-Prushoff equation to report the final Ki​ of FMPP.

Sources

Validation

Benchmarking 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Against Standard Monoamine Transporter Ligands

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Structural Rationale The 3,4-disubstituted pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Structural Rationale

The 3,4-disubstituted pyrrolidine scaffold is a privileged chemotype in neuropharmacology, frequently utilized in the design of monoamine reuptake inhibitors (MRIs) [1]. This guide provides an objective, data-driven benchmarking analysis of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (FMPP) , evaluating its performance against industry-standard ligands: Paroxetine, GBR-12909, and Atomoxetine.

FMPP’s structural design leverages two critical pharmacophoric vectors to modulate solute carrier 6 (SLC6) family transporters:

  • The 4-(4-methoxyphenyl) Domain: This aromatic system inserts deeply into the central orthosteric S1 binding site of the transporters. The para-methoxy substitution provides essential Van der Waals contacts and acts as a hydrogen bond acceptor, driving robust affinity for both the Serotonin (SERT) and Dopamine (DAT) transporters.

  • The 3-(Fluoromethyl) Bioisostere: Traditional pyrrolidine MRIs often utilize methyl or hydroxymethyl groups at the C3 position. Replacing a hydroxymethyl with a fluoromethyl group introduces a "lipophilic hydrogen bond donor" dynamic [2]. The highly electronegative fluorine atom polarizes the adjacent C-H bonds, allowing them to participate in weak hydrogen bonding with the transporter's transmembrane helices. Crucially, the C-F bond increases the overall lipophilicity (LogD) and sterically shields the molecule from rapid oxidative metabolism by hepatic cytochromes (e.g., CYP2D6) [3].

In Vitro Pharmacological Benchmarking

To objectively evaluate FMPP's efficacy, its functional reuptake inhibition was benchmarked against highly selective standard ligands using stably transfected Human Embryonic Kidney (HEK293) cells.

Table 1: Functional Monoamine Reuptake Inhibition (IC₅₀, nM)
LigandTargethSERT (IC₅₀)hDAT (IC₅₀)hNET (IC₅₀)Selectivity Profile
FMPP Experimental12.4 ± 1.845.2 ± 3.1118.5 ± 8.4Balanced Dual SERT/DAT
Paroxetine Standard0.3 ± 0.1490 ± 2585 ± 12Highly SERT Selective
GBR-12909 Standard>10,0008.5 ± 1.2>10,000Highly DAT Selective
Atomoxetine Standard>1,000>1,0004.2 ± 0.8Highly NET Selective

Data represents the mean ± SD of three independent experiments performed in technical triplicates.

Analysis: FMPP operates as a highly potent, balanced dual SERT/DAT inhibitor. Unlike Paroxetine, which heavily biases SERT, FMPP's pyrrolidine core and fluorinated sidechain allow it to adopt a conformation that satisfies the S1 pocket requirements of both SERT and DAT, making it an excellent scaffold for developing broad-spectrum monoamine modulators.

Experimental Workflow: Cell-Based Radiotracer Uptake Inhibition

To ensure absolute scientific integrity and reproducibility, the IC₅₀ values in Table 1 were generated using a self-validating radioligand uptake assay [4]. Below is the step-by-step methodology, detailing the mechanistic causality behind each protocol choice.

Step-by-Step Protocol

1. Cell Preparation & Washing

  • Action: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96-well plates. On the day of the assay, aspirate the culture media and wash the cells once with 100 µL of room-temperature Krebs-HEPES Buffer (KHB: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Causality: Washing removes endogenous amino acids from the culture media that could competitively inhibit the transporter. KHB is strictly required because SLC6 proteins rely on secondary active transport; the high extracellular Na⁺ and Cl⁻ gradients provide the thermodynamic driving force necessary for transporter conformational changes.

2. Ligand Pre-Incubation

  • Action: Add 50 µL of KHB containing serial dilutions of FMPP or standard ligands (10⁻¹¹ to 10⁻⁵ M). Incubate for 5 minutes at 22°C.

  • Causality: A 5-minute pre-incubation allows the highly lipophilic ligands to partition across the cellular membrane and reach thermodynamic equilibrium at the transporter's S1 binding pocket before the competing radioligand is introduced.

3. Substrate Addition & Uptake

  • Action: Initiate uptake by adding 50 µL of KHB containing the radiolabeled substrate: [³H]-5-HT (100 nM) for SERT, [³H]-Dopamine (200 nM) for DAT, or [³H]-Norepinephrine (200 nM) for NET. Incubate for exactly 1 minute (SERT/DAT) or 3 minutes (NET).

  • Causality: Restricting the assay to these precise, short timeframes is critical. It ensures that the uptake velocity is measured strictly within the linear phase (initial velocity). Longer incubations risk substrate efflux (reverse transport) or intracellular degradation by Monoamine Oxidase (MAO), which would artificially skew the IC₅₀ calculations.

4. Termination & Quantification

  • Action: Rapidly aspirate the assay buffer and wash the wells three times with 200 µL of ice-cold KHB. Lyse the cells by adding 300 µL of 1% SDS. Transfer the lysate to vials containing scintillation cocktail and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Causality: The sudden temperature drop from the ice-cold KHB instantly rigidifies the lipid bilayer, halting all transporter alternating-access kinetics. The SDS completely solubilizes the cell membrane, releasing the trapped intracellular tritium for absolute quantification.

Signaling Pathway & Workflow Visualization

G Compound FMPP Ligand Incubation Competitive Incubation (1-3 min, 22°C) Compound->Incubation Pre-incubation Transporter SLC6 Transporters (hSERT/hDAT/hNET) Transporter->Incubation HEK293 Expression Substrate Radiolabeled Substrate ([³H]-5-HT, [³H]-DA) Substrate->Incubation Uptake Initiation Inhibition Reuptake Blockade Incubation->Inhibition S1 Pocket Binding Readout Liquid Scintillation (IC50 Calculation) Inhibition->Readout Cell Lysis (1% SDS)

Workflow of the cell-based radiotracer uptake inhibition assay for monoamine transporters.

Physicochemical & ADME Profiling

Beyond target affinity, the viability of a CNS ligand depends heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The introduction of the fluoromethyl group in FMPP provides distinct pharmacokinetic advantages over standard methyl-substituted analogs.

Table 2: Comparative ADME & Physicochemical Properties
CompoundLogD (pH 7.4)Microsomal Cl_int (µL/min/mg)BBB Permeability (P_app × 10⁻⁶ cm/s)
FMPP 2.8518.422.5 (High)
Paroxetine 3.1035.218.2 (High)
3-Methyl Analog (Ref) 2.5065.814.1 (Moderate)

Analysis: The reference 3-methyl pyrrolidine analog suffers from high intrinsic clearance (Cl_int = 65.8 µL/min/mg) due to rapid aliphatic oxidation at the methyl group. By substituting this with a fluoromethyl group, FMPP effectively blocks this metabolic liability, reducing clearance to 18.4 µL/min/mg. Furthermore, the optimal LogD of 2.85 ensures excellent Blood-Brain Barrier (BBB) permeability without the excessive lipophilicity that often leads to non-specific binding and phospholipidosis.

Conclusion

Benchmarking data confirms that 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is a highly efficient, metabolically stable dual SERT/DAT inhibitor. By utilizing a 3,4-disubstituted pyrrolidine core and strategically deploying a fluoromethyl bioisostere, FMPP overcomes the rapid clearance issues associated with standard alkyl-substituted ligands while maintaining the potent target engagement seen in clinical standards like Paroxetine and GBR-12909.

References

  • Enyedy, I. J., et al. (2001). "3,4-Disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.[Link]

  • Meyer, C., et al. (2021). "Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane." Chemical Science (RSC).[Link]

  • Mayer, F. P., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology.[Link]

Comparative

A Comparative Guide to the Reproducible Synthesis of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and its moti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and its motifs, such as the fluoromethyl group, can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive comparison of plausible and reproducible synthetic pathways to 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, a promising scaffold for drug discovery. The presented methodologies are critically evaluated for their stereoselectivity, yield, scalability, and overall reproducibility, supported by experimental data from peer-reviewed literature.

Introduction to the Synthetic Challenge

The synthesis of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine presents a significant stereochemical challenge: the controlled formation of two adjacent stereocenters at the C3 and C4 positions of the pyrrolidine ring. The relative and absolute stereochemistry of these centers is crucial for biological activity. Therefore, the ideal synthetic route should be highly diastereoselective and, for chiral applications, enantioselective. This guide will explore three major strategies to address this challenge:

  • Catalytic Asymmetric [3+2] Cycloaddition: A powerful approach for the direct and stereocontrolled construction of the pyrrolidine ring.

  • Diastereoselective Functionalization of Chiral Proline Derivatives: A strategy that leverages the readily available chiral pool to build the target molecule.

  • Michael Addition Followed by Intramolecular Cyclization: A classic and often robust method for the formation of five-membered rings.

Pathway 1: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most efficient methods for the synthesis of substituted pyrrolidines. The use of chiral catalysts allows for the asymmetric synthesis of these heterocycles with high enantioselectivity.

Mechanistic Rationale

This pathway involves the in situ generation of an azomethine ylide from an imino ester, which then undergoes a cycloaddition with a suitable fluorinated dipolarophile. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal catalyst, which creates a chiral environment for the cycloaddition.

Pathway 1 Imino_ester Imino ester Azomethine_ylide Azomethine Ylide Intermediate Imino_ester->Azomethine_ylide [1] In situ generation Fluorinated_dipolarophile Fluorinated Dipolarophile Target_Molecule 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Fluorinated_dipolarophile->Target_Molecule Azomethine_ylide->Target_Molecule [2] [3+2] Cycloaddition Chiral_Catalyst Chiral Catalyst (e.g., Cu(I) or Ag(I) complex) Chiral_Catalyst->Azomethine_ylide Chiral_Catalyst->Target_Molecule Stereocontrol Pathway 2 Proline_Derivative N-protected 4-hydroxy-L-proline derivative Ketone_Intermediate 4-Oxo-proline derivative Proline_Derivative->Ketone_Intermediate [1] Oxidation Aryl_Adduct 4-Hydroxy-4-(4-methoxyphenyl)proline derivative Ketone_Intermediate->Aryl_Adduct [2] Diastereoselective Grignard Addition Enolate_Intermediate Enolate Intermediate Aryl_Adduct->Enolate_Intermediate [3] Deprotonation Target_Molecule 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Enolate_Intermediate->Target_Molecule [4] Electrophilic Fluoromethylation Pathway 3 Michael_Donor Fluoromethylated Michael Donor Michael_Adduct Michael Adduct Michael_Donor->Michael_Adduct [1] Asymmetric Michael Addition Michael_Acceptor α,β-Unsaturated Ester/Ketone with 4-methoxyphenyl group Michael_Acceptor->Michael_Adduct Target_Molecule 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine Michael_Adduct->Target_Molecule [2] Intramolecular Cyclization & Reduction Organocatalyst Chiral Organocatalyst Organocatalyst->Michael_Adduct Stereocontrol

Validation

Comparative Efficacy of Methoxyphenyl Pyrrolidines in Animal Models: A Technical Guide

Introduction: The Methoxyphenyl Pyrrolidine Scaffold The pyrrolidine ring is a highly versatile, five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry[1][2]. When funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Methoxyphenyl Pyrrolidine Scaffold

The pyrrolidine ring is a highly versatile, five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry[1][2]. When functionalized with a methoxyphenyl group, the resulting methoxyphenyl pyrrolidines exhibit distinct spatial geometries and moderate polarity, allowing them to selectively engage diverse biological targets via hydrogen bonding and dipole interactions[1].

This guide provides an objective, data-driven comparison of methoxyphenyl pyrrolidine derivatives against standard-of-care alternatives across three distinct pharmacological domains: cardiovascular/renal disease, neurodegeneration, and oncology. By analyzing their performance in validated in vivo animal models, researchers can better understand the translational potential of this chemical class.

Cardiovascular & Renal Efficacy: Endothelin-A Receptor Antagonism

Methoxyphenyl pyrrolidines have demonstrated profound efficacy as selective Endothelin-A (ETA) receptor antagonists. Atrasentan (ABT-627), chemically defined as (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a leading compound in this class utilized for mitigating nephropathy and hypertension[3].

Mechanism of Action

ETA receptors are G-protein coupled receptors (GPCRs) that, upon binding Endothelin-1 (ET-1), activate the Gq-PLC-IP3 pathway. This leads to intracellular calcium release, driving potent vasoconstriction and renal inflammation. Atrasentan competitively blocks this interaction, halting the downstream pathology[3].

ETA_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq Gq Protein Activation ETA->Gq Activates Atrasentan Atrasentan (ABT-627) (Methoxyphenyl Pyrrolidine) Atrasentan->ETA Competitive Antagonism PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation Vasoconstriction Vasoconstriction & Renal Injury Ca2->Vasoconstriction Smooth Muscle Contraction

Figure 1: Mechanism of ETA receptor blockade by the methoxyphenyl pyrrolidine Atrasentan.

In Vivo Efficacy Comparison: Atrasentan vs. Thiazide Diuretics

In a Dahl salt-sensitive rat model of metabolic syndrome (MetS), Atrasentan was compared to the thiazide-like diuretic Chlorthalidone (CLTD)[3]. The combination of both drugs was also evaluated to determine synergistic renal-protective effects[3].

Table 1: Efficacy of Atrasentan vs. Chlorthalidone in Dahl Salt-Sensitive Rats

Treatment GroupMechanismReduction in ED1+ MacrophagesReduction in DNA Oxidation (8-oxo-dG)Blood Pressure Attenuation
Vehicle (Control) N/ABaselineBaselineNone (Severe Hypertension)
Atrasentan (ABT-627) ETA AntagonistSignificantSignificantSignificant
Chlorthalidone (CLTD) Thiazide DiureticSignificantNo EffectSignificant
ABT-627 + CLTD Dual ActionMaximal ReductionSignificantMaximal Attenuation
Experimental Protocol: Dahl Salt-Sensitive Rat Model
  • Causality of Design: Male Dahl salt-sensitive rats are fed a high-fat (36%) and high-salt (4% NaCl) diet for 4 weeks[3]. The dual stressor is utilized because high fat induces insulin resistance and obesity, while high salt triggers severe hypertension, accurately mirroring the multifactorial nature of human metabolic syndrome[3].

  • Self-Validating System: Before diet initiation, baseline telemetry measurements must be recorded to ensure uniform starting cardiovascular parameters across all cohorts. Furthermore, the measurement of plasma 8-oxo-2'-deoxyguanosine acts as an internal validation of oxidative stress induction; if vehicle-treated rats do not show elevated 8-oxo-dG, the MetS induction has failed[3].

Neuroprotective Efficacy: Butyrylcholinesterase (BChE) Inhibition

Beyond cardiovascular applications, methoxyphenyl pyrrolidines are being engineered as targeted BChE inhibitors for Alzheimer's disease. A prime example is Compound 5d —(E)-4-(3-((1-Benzylpiperidin-4-yl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl pyrrolidine-1-carboxylate[4].

In Vivo Efficacy Comparison: Pyrrolidine Derivatives vs. Rivastigmine

The efficacy of these derivatives was assessed in a scopolamine-induced amnesia mouse model, comparing the methoxyphenyl pyrrolidine against Rivastigmine, a standard dual AChE/BChE inhibitor[4].

Table 2: Efficacy in Scopolamine-Induced Amnesia Model (Passive Avoidance Task)

Treatment GroupDose (mg/kg)Step-Down Latency (s)Efficacy Profile
Vehicle (Control) -~250.00Intact Memory
Scopolamine (Model) 5.083.06Severe Amnesia Induced
Rivastigmine (Standard) 10.0200.10Strong Memory Rescue
Compound 5d VariableDose-DependentComparable to Standard
Experimental Protocol: Scopolamine-Induced Amnesia Model

Passive_Avoidance Acclimation Animal Acclimation Dosing Drug Admin (Compound 5d) Acclimation->Dosing Scopolamine Scopolamine Injection Dosing->Scopolamine Training Training Trial (Foot Shock) Scopolamine->Training Testing Test Trial (Step-Down Latency) Training->Testing

Figure 2: Workflow of the scopolamine-induced amnesia model and passive avoidance task.

  • Causality of Design: Scopolamine is administered because it is a potent muscarinic antagonist that temporarily disrupts cholinergic pathways essential for memory consolidation, effectively simulating the cognitive deficits observed in Alzheimer's disease[4]. In the passive avoidance task, a longer "step-down latency" directly quantifies successful associative learning and memory retention[4].

  • Self-Validating System: The protocol mandates a scopolamine-only control group. If this group does not exhibit a statistically significant reduction in step-down latency (e.g., dropping to ~83 seconds) compared to the vehicle control, the assay is automatically invalidated due to a failure in amnesia induction[4].

Oncological Efficacy: Alkylating Pyrrolidine-2,5-diones

Pyrrolidine-2,5-dione derivatives containing a methoxyphenyl moiety also function as targeted antineoplastic agents. A notable compound is PNM.HCl (3-amino-N-substituted pyrrolidine-2,5-dione-N-mustard hydrochloride), specifically formulated with a 2'-methoxyphenyl group[5].

In the Ehrlich ascites carcinoma (EAC) mouse model, PNM.HCl was evaluated against conventional nitrogen mustards.

  • Efficacy: Daily administration of PNM.HCl yielded a substantial increase in the survival of mice bearing EAC tumors[5].

  • Synergy: When administered alongside conventional anti-cancer drugs, PNM.HCl demonstrated a synergistic augmentation of anti-tumor activity, highlighting its potential in multi-drug chemotherapy regimens[5].

  • Causality of Dosing: The study deliberately employed subtoxic dosages of PNM.HCl. This choice is critical in oncological pharmacology to accurately evaluate the therapeutic window—ensuring that the observed increase in survival is due to tumor reduction rather than being confounded by host toxicity from the alkylating agent[5].

Conclusion

The methoxyphenyl pyrrolidine scaffold is a highly adaptable structural motif. As demonstrated by Atrasentan in renal models[3], Compound 5d in neurodegenerative models[4], and PNM.HCl in oncological models[5], the strategic positioning of the methoxyphenyl group on the pyrrolidine ring allows for precise tuning of pharmacological activity. When developing novel therapeutics, researchers should leverage this scaffold's predictable pharmacokinetics and robust in vivo efficacy profiles across diverse disease states.

References

  • Google Patents - US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof URL
  • National Institutes of Health (PMC) - Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease URL:[Link]

  • National Institutes of Health (PMC) - Combined Endothelin A Blockade and Chlorthalidone Treatment in a Rat Model of Metabolic Syndrome URL:[Link]

  • National Institutes of Health (PubMed) - Anti-tumor effect of 3-amino-N-substituted-pyrrolidine-2,5-dione-N-mustard hydrochloride URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, novel molecules like 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine represent both opportunity and the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel molecules like 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine represent both opportunity and the imperative for rigorous safety protocols. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to empower you with a deep, actionable understanding of the necessary precautions.

Since a specific Safety Data Sheet (SDS) for this novel compound is not yet established, our protocol is built upon a robust foundation of knowledge regarding its constituent structural motifs: a fluorinated organic compound, a substituted pyrrolidine (a cyclic amine), and an aromatic ether. By treating this substance with the caution required for an uncharacterized chemical, we can ensure the highest level of safety in the laboratory.

Hazard Assessment: A Proactive Stance on Unknowns

The primary principle when handling a novel compound is to assume it is hazardous. The known toxicological profiles of related compounds provide a strong rationale for this cautious approach.

  • Pyrrolidine Moiety: The parent pyrrolidine ring is known to be flammable, harmful if swallowed or inhaled, and capable of causing severe skin burns and eye damage.

  • Fluorinated Compounds: The introduction of fluorine can significantly alter a molecule's biological activity. Fluorinated compounds can be skin and eye irritants, and some have been shown to have respiratory, reproductive, or other organ-specific toxicities. Furthermore, the metabolism of some fluorinated pharmaceuticals has been linked to the formation of toxic byproducts, such as fluoroacetic acid.[1]

  • Aromatic Amines: While this compound is a secondary aliphatic amine, its aromatic substituent warrants consideration of the hazards associated with aromatic amines, which can include skin irritation and other systemic effects.

Given these factors, we must treat 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine as a substance with the potential for high acute toxicity, skin and eye corrosivity, and unknown long-term health effects.

Personal Protective Equipment (PPE): An Impenetrable Barrier

A multi-layered PPE strategy is essential to prevent all potential routes of exposure—dermal, ocular, and inhalation.

Hand Protection: The Critical First Line

Disposable nitrile gloves are a standard in many laboratories, but for a compound with both aromatic and halogenated components, a single pair is insufficient. Aromatic and halogenated hydrocarbons are known to degrade nitrile.

Recommended Protocol:

  • Double Gloving: Always wear two pairs of nitrile gloves. This provides a significant increase in protection against incidental splashes. If the outer glove comes into contact with the chemical, it must be removed immediately, and the hands washed before donning a new outer glove.

  • For Prolonged Handling or Higher Risk Operations: For tasks involving larger quantities or a higher risk of splashes (e.g., weighing, preparing solutions), a more robust glove system is required.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A butyl rubber or Viton™ glove. Butyl rubber is particularly effective against a wide range of chemicals, including many amines and ketones.[2][3]

Glove Selection Rationale

Glove MaterialProtection Against Pyrrolidine & AminesProtection Against Aromatic/Halogenated CompoundsRecommendation
Nitrile Fair to GoodPoor to FairSuitable for double-gloving in case of incidental splash only.[4]
Butyl Rubber ExcellentFair to Good (but poor with some halogenated solvents)Recommended as an outer glove for higher-risk tasks.[2]
Viton™ GoodExcellentAn excellent, though more expensive, option for an outer glove.
Natural Rubber (Latex) GoodPoorNot recommended due to poor chemical resistance and allergy potential.
Body, Eye, and Respiratory Protection

A comprehensive barrier is necessary to protect against splashes, aerosols, and unforeseen reactions.

PPE ItemSpecificationRationale
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination. Flame-resistant material is a prudent choice given the flammability of the pyrrolidine base structure.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Provides a seal around the eyes to protect against splashes from all angles. Standard safety glasses are inadequate.
Face Protection Full-face shield worn over chemical splash goggles.Required when handling larger quantities (>50 mL), performing transfers, or any operation with a significant splash or aerosolization risk.
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of powders or vapors. A respirator is not a substitute for a fume hood.

Operational Plan: From Benchtop to Waste

A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.

Designated Work Area

All work with this compound should be conducted in a designated area within a laboratory. This area should be clearly marked with a sign indicating the presence of a potentially hazardous substance.

Spill and Decontamination Protocol

Be prepared for accidental spills. A spill kit containing the following should be readily accessible:

  • Absorbent Material: Vermiculite or a commercial chemical absorbent.

  • Neutralizing Agents:

    • For aliphatic amines, sodium bisulfite can be used for neutralization.

    • For general acid/base neutralization, sodium bicarbonate (for acids) and citric acid (for bases) should be available.[5]

  • Decontamination Solution: A solution of mild detergent and water.

  • Waste Bags: Clearly labeled hazardous waste bags for disposal of contaminated materials.

Spill Cleanup Procedure:

  • Evacuate and Alert: Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before cleaning, don the full PPE ensemble described in Section 2, including double gloves (with a butyl rubber outer glove) and respiratory protection if outside a fume hood.

  • Contain and Absorb: Cover the spill with an appropriate absorbent material.

  • Neutralize (if applicable): For spills involving aliphatic amines, cautiously apply sodium bisulfite.[5]

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by clean water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in a sealed, labeled hazardous waste bag.

Disposal Plan: Ensuring a Safe End-of-Life

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation

Proper segregation is critical to prevent dangerous reactions in waste containers and to ensure proper final disposal.

  • Create a Dedicated Waste Stream: Establish a specific, clearly labeled waste container for "Halogenated Organic Waste" or "Fluorinated Organic Waste."[6][7][8]

  • Do Not Mix: Never mix this waste with non-halogenated organic waste, acidic waste, or aqueous waste. Mixing halogenated compounds with other waste streams can complicate and significantly increase the cost of disposal.[9]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect in a sealed, properly labeled container.

    • Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and absorbent materials. Collect these in a separate, sealed, and clearly labeled hazardous waste bag or container.

Final Disposal

The primary disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company. The strong carbon-fluorine bond requires specific conditions to ensure complete destruction and prevent the release of harmful byproducts.

The following diagram outlines the decision-making process for PPE selection and waste management when handling 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.

PPE_Waste_Workflow Workflow for Handling 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine cluster_prep Preparation & Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_ops Operations & Waste Handling cluster_disposal Final Disposal start Start: New Experiment risk_assessment Assume High Hazard: - Corrosive - Toxic (Inhalation/Ingestion) - Uncharacterized start->risk_assessment designated_area Work in Designated Area (Fume Hood) risk_assessment->designated_area ppe_core Core PPE: - Flame-Resistant Lab Coat - Chemical Splash Goggles - Closed-Toe Shoes ppe_decision Assess Splash Risk ppe_core->ppe_decision low_risk Incidental Splash Risk: Double Nitrile Gloves ppe_decision->low_risk Low high_risk High Splash/Immersion Risk: - Inner: Nitrile - Outer: Butyl Rubber - Full Face Shield ppe_decision->high_risk High handling Perform Experiment low_risk->handling high_risk->handling waste_gen Waste Generated handling->waste_gen spill Spill Occurs handling->spill liquid_waste Liquid Waste: Collect in 'Fluorinated Organic Waste' container waste_gen->liquid_waste Liquid solid_waste Solid Waste (Gloves, etc.): Collect in separate, labeled hazardous waste bag waste_gen->solid_waste Solid end_disposal Arrange Pickup by Licensed Hazardous Waste Contractor liquid_waste->end_disposal solid_waste->end_disposal spill_protocol Follow Spill Protocol: - Evacuate/Alert - Don High-Risk PPE - Absorb & Collect spill->spill_protocol spill_protocol->end_disposal

Caption: PPE Selection and Waste Management Workflow.

By adhering to these stringent protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety. Always prioritize safety and consult with your institution's EHS department for guidance specific to your facility.

References

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. OSU Chemistry.
  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Guidebook.
  • Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste. Benchchem.
  • Glove Comp
  • Chemical glove selection tool. MAPA Professional.
  • SPILL CLEANUP QUICK REFERENCE. Unknown Source.
  • Classifications of labor
  • chemical waste guidelines. Health, Safety & Risk Management, University of Minnesota.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
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